Hexapeptide-10
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGVZFQUFJYSGS-CPDXTSBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146439-94-3 | |
| Record name | Hexapeptide-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAPEPTIDE-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hexapeptide-10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-10, commercially known as Serilesine, is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its remarkable skin-restructuring and firming properties. This hexapeptide, with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val (SIKVAV), is a biomimetic of a sequence derived from the alpha-chain of laminin, a key protein of the dermal-epidermal junction (DEJ).[1][2] The rationale behind its discovery lies in mimicking the biological activity of laminin to reinforce the skin's structural integrity, which naturally degrades with age. This guide provides an in-depth technical overview of the discovery, synthesis rationale, mechanism of action, and biological efficacy of this compound, supported by quantitative data and detailed experimental protocols.
Discovery and Synthesis Rationale
The discovery of this compound was driven by the understanding that the integrity of the dermal-epidermal junction (DEJ) is crucial for maintaining skin firmness and elasticity. The DEJ is a complex basement membrane zone that anchors the epidermis to the dermis, and its key structural components include laminin-5 and type IV and VII collagen.[3] Laminins are large glycoproteins that play a vital role in cell adhesion, migration, and differentiation.[4] Specifically, the alpha-chain of laminin contains adhesion-promoting sequences that interact with cellular receptors, primarily integrins.
The rationale was to identify a short, stable, and permeable peptide sequence from laminin that could mimic its cell-adhesive properties and stimulate the synthesis of key DEJ components. The sequence Ser-Ile-Lys-Val-Ala-Val was identified as a potent fragment of the laminin alpha-chain responsible for promoting cell adhesion.[1]
The synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established and efficient method for producing peptides of defined sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically employed, which allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. This method ensures high purity and yield of the final peptide product.
Mechanism of Action
This compound exerts its biological effects by targeting the cellular and molecular components of the dermal-epidermal junction. Its primary mechanism of action involves:
-
Stimulation of Laminin-5 and α6-Integrin Synthesis: this compound has been shown to significantly increase the synthesis of laminin-5 and its cellular receptor, α6-integrin, by both keratinocytes and fibroblasts. Laminin-5 is a crucial component of the anchoring filaments that connect hemidesmosomes in keratinocytes to the underlying basement membrane. α6-integrin is a key component of hemidesmosomes that binds directly to laminin-5.
-
Strengthening the Dermal-Epidermal Junction: By promoting the synthesis of these key proteins, this compound reinforces the structure and integrity of the DEJ. This leads to improved adhesion between the epidermis and the dermis, resulting in firmer and more compact skin.
-
Promotion of Cell Proliferation and Adhesion: this compound stimulates the proliferation of both keratinocytes and fibroblasts. It also enhances cell adhesion, which is essential for tissue regeneration and repair.
Signaling Pathway
The binding of this compound, mimicking laminin-5, to α6β4 integrin on the surface of keratinocytes initiates a downstream signaling cascade. While the complete pathway is still under investigation, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the MAPK pathway is known to regulate cell proliferation, differentiation, and survival. The activation of this pathway by this compound likely contributes to the observed increase in keratinocyte proliferation and the synthesis of DEJ components.
Quantitative Data
The efficacy of this compound has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| In Vitro Study Parameter | Cell Type | Result | Reference |
| Keratinocyte Proliferation | Human Keratinocytes | +38% | |
| Fibroblast Proliferation | Human Fibroblasts | +75% |
| In Vivo Clinical Study Parameter | Method | Duration | Result | Reference |
| Skin Compactness | Ultrasound Ecography | 54 days | +25% | |
| Skin Smoothness | Ultrasound Ecography | 54 days | +25% |
Experimental Protocols
Solid-Phase Synthesis of this compound (Ser-Ile-Lys-Val-Ala-Val)
This protocol describes the manual Fmoc-based solid-phase synthesis of this compound.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (Fmoc-Ala-OH), DIC, and HOBt in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Val, Lys, Ile, Ser).
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
In Vitro Cell Proliferation Assay
Materials:
-
Human keratinocytes and fibroblasts
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound solution
-
MTT or WST-1 proliferation assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed human keratinocytes or fibroblasts in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.001% to 0.1%). Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assay: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Quantification of Laminin-5 and α6-Integrin Expression (Immunofluorescence)
Materials:
-
Human keratinocytes
-
Chamber slides
-
This compound solution
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-laminin-5, anti-α6-integrin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture human keratinocytes on chamber slides and treat with this compound as described in the proliferation assay.
-
Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with the permeabilization buffer.
-
Blocking: Block non-specific antibody binding with the blocking buffer.
-
Antibody Incubation: Incubate the cells with primary antibodies against laminin-5 and α6-integrin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity to determine the expression levels of laminin-5 and α6-integrin.
Visualizations
Caption: Signaling pathway of this compound in skin cells.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis of this compound.
References
Hexapeptide-10 as a Laminin-5 Mimetic Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-10, commercially known as Serilesine®, is a synthetic peptide that mimics a specific adhesion sequence of the α3 chain of laminin-5 (also known as laminin-332). By functioning as a laminin-5 mimetic, this compound has been shown to enhance the structural integrity of the dermal-epidermal junction (DEJ). This guide provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of its quantitatively demonstrated effects on skin cells, detailed hypothetical experimental protocols for evaluating its efficacy, and a visualization of its associated signaling pathway. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development and cosmetic science who are interested in the application of biomimetic peptides for skin repair and anti-aging.
Introduction
The dermal-epidermal junction (DEJ) is a specialized basement membrane zone that provides structural support and communication between the epidermis and the dermis. A critical component of the DEJ is laminin-5, a large glycoprotein that plays a pivotal role in cell adhesion, migration, and tissue organization.[1][2] Laminin-5 anchors keratinocytes to the basement membrane through interactions with integrins, particularly α6β4 integrin, forming stable hemidesmosomes.[1][3] With age, the synthesis of laminin-5 and the expression of integrins can decline, leading to a weakened DEJ, reduced skin elasticity, and the formation of wrinkles.[3]
This compound is a synthetic peptide designed to counteract these age-related changes. By mimicking a functional sequence of laminin-5, it stimulates key cellular processes that reinforce the DEJ, thereby improving skin firmness and elasticity.
Mechanism of Action
This compound functions as a competitive ligand, mimicking the binding site of the α3 chain of laminin-5. This interaction primarily targets integrin receptors on the surface of keratinocytes and fibroblasts. The proposed mechanism of action unfolds as follows:
-
Integrin Binding: this compound binds to integrin receptors, primarily α6β4 integrin on keratinocytes, initiating downstream signaling cascades.
-
Stimulation of Protein Synthesis: This binding stimulates the synthesis of key proteins essential for the integrity of the DEJ, most notably laminin-5 and α6-integrin.
-
Enhanced Cell Adhesion and Proliferation: The increased presence of these structural proteins promotes stronger adhesion of keratinocytes to the basement membrane and enhances the formation of hemidesmosomes. Furthermore, this compound has been reported to stimulate the proliferation of both keratinocytes and fibroblasts.
-
Strengthening the Dermal-Epidermal Junction: The cumulative effect of these actions is a fortified and more cohesive DEJ, leading to improved skin structure, firmness, and elasticity.
Signaling Pathway
The binding of this compound to α6β4 integrin, mimicking the action of laminin-5, is believed to activate intracellular signaling pathways that regulate cell adhesion, proliferation, and survival. Ligation of α6β4 integrin by laminin-332 can lead to the activation of several downstream pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and survival. Additionally, the interaction can stimulate Rac1, a small GTPase that plays a role in cell migration and cytoskeletal organization.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound from in-vitro and clinical studies.
Table 1: In-Vitro Efficacy of this compound
| Parameter | Cell Type | Result | Source |
| Laminin-5 Synthesis | Not Specified | +305% | |
| α6-Integrin Expression | Not Specified | +405% | |
| Keratinocyte Proliferation | Keratinocytes | +38% | |
| Fibroblast Proliferation | Fibroblasts | +75% |
Table 2: Clinical Efficacy of this compound
| Parameter | Study Design | Result | Source |
| Cutaneous Density | Not Specified | +19% |
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited to evaluate the efficacy of this compound.
In-Vitro Quantification of Laminin-5 and α6-Integrin Synthesis
Objective: To quantify the effect of this compound on the synthesis of laminin-5 and α6-integrin in human keratinocytes.
Methodology:
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in keratinocyte growth medium.
-
Treatment: Cells are seeded in 6-well plates and, upon reaching 70-80% confluency, are treated with varying concentrations of this compound (e.g., 0.001%, 0.005%, 0.01%) or a vehicle control for 48-72 hours.
-
Protein Extraction: After treatment, total protein is extracted from the cells using a suitable lysis buffer.
-
Quantification by ELISA:
-
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed to quantify the concentration of laminin-5 and α6-integrin in the cell lysates.
-
Wells of a 96-well plate are coated with a capture antibody specific for laminin-5 or α6-integrin.
-
Cell lysates and a series of protein standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
-
The concentration of the target protein in the samples is determined by comparison to the standard curve.
-
-
Data Analysis: Results are expressed as the percentage increase in protein synthesis compared to the vehicle control.
References
An In-depth Technical Guide to the Mechanism of Action of Hexapeptide-10 at the Dermal-Epidermal Junction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dermal-epidermal junction (DEJ) is a specialized basement membrane zone that provides structural integrity to the skin by connecting the epidermis to the dermis. The age-related decline in the structural and functional components of the DEJ leads to a loss of skin firmness, elasticity, and the formation of wrinkles. Hexapeptide-10, a synthetic peptide also known by the trade name Serilesine®, has emerged as a promising bioactive ingredient that targets the DEJ to counteract these signs of aging. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key cellular and extracellular matrix components of the DEJ. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to the Dermal-Epidermal Junction and the Role of this compound
The DEJ is a complex network of proteins, primarily composed of laminins, collagens, and integrins, that form a continuous basement membrane. A key structural element of the DEJ is the hemidesmosome, a specialized cell junction that anchors basal keratinocytes of the epidermis to the underlying basement membrane. Laminin-5 and α6β4 integrin are critical components of the hemidesmosome. With advancing age, the synthesis of these essential proteins diminishes, weakening the DEJ and leading to a loss of adhesion between the epidermis and dermis.[1][2]
This compound is a synthetic peptide with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val, derived from an adhesion sequence of the laminin α chain.[3][4] Its primary mechanism of action is to mimic this natural adhesion sequence, thereby reinforcing the structure and function of the DEJ.[1] Marketed as Serilesine®, this peptide has been shown to have a redensifying and restructuring effect on the skin.
Core Mechanism of Action of this compound
This compound exerts its effects on the DEJ through a multi-faceted approach that involves stimulating the synthesis of key structural proteins and promoting cellular activity.
Stimulation of Laminin-5 and α6-Integrin Synthesis
In vitro studies have demonstrated that this compound significantly increases the synthesis of laminin-5 and the expression of α6-integrin. These two proteins are fundamental to the formation and stability of hemidesmosomes, the anchoring complexes that secure keratinocytes to the basement membrane. By boosting their production, this compound strengthens the cohesion between the epidermis and the dermis.
Promotion of Hemidesmosome Formation
The increased availability of laminin-5 and α6-integrin directly contributes to the formation of new hemidesmosomes. This enhanced anchoring of keratinocytes to the basement membrane improves the structural integrity of the DEJ, leading to firmer and more resilient skin.
Stimulation of Keratinocyte and Fibroblast Proliferation
This compound has been shown to promote the proliferation of both keratinocytes and fibroblasts. This dual-cellular activity contributes to the overall regeneration and redensification of the skin. Increased fibroblast activity can also lead to the synthesis of other essential extracellular matrix proteins, such as collagen.
Quantitative Data on the Efficacy of this compound
The following table summarizes the key quantitative findings from in vitro and clinical studies on this compound.
| Parameter Measured | Effect of this compound | Source |
| Keratinocyte Proliferation | +38% | |
| Fibroblast Proliferation | +75% | |
| Laminin-5 Synthesis | +305% | |
| α6-Integrin Expression | +405% | |
| Cutaneous Density | +19% |
Experimental Protocols
This section outlines the detailed methodologies for key experiments that can be employed to evaluate the efficacy of this compound.
Cell Culture
-
Human Dermal Fibroblasts (HDFs) and Human Epidermal Keratinocytes (HEKs): Primary cells are isolated from neonatal foreskin or adult skin biopsies and cultured in appropriate media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum and growth factors. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HDFs or HEKs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.001%, 0.005%, 0.01%) and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Laminin-5 and α6-Integrin Expression (Immunofluorescence)
-
Cell Culture on Coverslips: Culture HDFs and HEKs on sterile glass coverslips in 24-well plates until they reach 70-80% confluency.
-
Treatment: Treat the cells with this compound at the desired concentration for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding sites with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against laminin-5 and α6-integrin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the fluorescence using a confocal microscope and quantify the fluorescence intensity to determine the relative protein expression levels.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Cell Treatment and RNA Extraction: Treat HDFs and HEKs with this compound for 24 hours. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for the genes encoding laminin-5 subunits (LAMA5, LAMB3, LAMC2) and α6-integrin (ITGA6). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in treated cells compared to control cells.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of this compound at the DEJ
Caption: Signaling pathway of this compound at the dermal-epidermal junction.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for in vitro evaluation of this compound.
Logical Relationship of this compound's Action
References
Hexapeptide-10 (CAS: 146439-94-3): A Technical Guide to its Role in Dermo-Epidermal Junction Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-10, also known by the trade name Serilesine®, is a synthetic peptide with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val. This technical guide provides an in-depth overview of the scientific literature pertaining to this compound (CAS No. 146439-94-3). It focuses on its mechanism of action, particularly its role in strengthening the dermo-epidermal junction (DEJ), and presents available quantitative data, experimental methodologies, and relevant signaling pathways. The primary application of this compound is in the cosmetic and dermatological fields for its anti-aging and skin-firming properties.
Core Concepts and Mechanism of Action
This compound is a biomimetic peptide derived from an adhesion sequence of the alpha-chain of laminin, a key protein in the basement membrane.[1][2][3] Its primary function is to enhance the structural integrity of the dermo-epidermal junction, the crucial interface between the epidermis and the dermis that provides mechanical support to the skin and regulates cellular communication.[4] With age, the cohesion of the DEJ weakens, leading to a loss of skin firmness and the formation of wrinkles.[4]
The mechanism of action of this compound centers on its ability to stimulate the synthesis of key proteins that form and stabilize the DEJ:
-
Laminin-5: This heterotrimeric protein is a major component of the basement membrane and is essential for the adhesion of keratinocytes to the dermis. This compound has been shown to significantly increase the production of laminin-5 by fibroblasts.
-
α6-Integrin: Integrins are transmembrane receptors that mediate cell-matrix adhesion. The α6β4 integrin is a key component of hemidesmosomes, which are specialized cell junctions that anchor keratinocytes to the underlying basement membrane, specifically to laminin-5. This compound boosts the expression of α6-integrin.
By increasing the synthesis of both laminin-5 and α6-integrin, this compound promotes the formation of hemidesmosomes and strengthens the adhesion between the epidermis and the dermis. This enhanced cohesion leads to improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles. The peptide also promotes the proliferation of keratinocytes and fibroblasts, further contributing to skin regeneration and repair.
Quantitative Data
| Parameter | Result | Reference |
| In Vitro Efficacy | ||
| Keratinocyte Proliferation | +38% | Cosmetic Ingredients Guide |
| Fibroblast Proliferation | +75% | Cosmetic Ingredients Guide |
| Cosmetic Formulation | ||
| Recommended Concentration | 1-10% (of a solution containing the peptide) | Serilesine® Technical Information |
| Maximum Concentration | 0.005% (of the final product) | Cosmetic Ingredients Guide |
Experimental Protocols
Detailed experimental protocols from primary peer-reviewed literature specifically on this compound are not widely published. However, based on the claimed activities, the following are representative methodologies that would be employed to assess its efficacy.
Cell Culture
-
Cell Lines: Human epidermal keratinocytes (HEK) and human dermal fibroblasts (HDF) would be used.
-
Culture Medium: For HEKs, a keratinocyte growth medium (e.g., KGM-Gold™) would be used. For HDFs, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics is standard.
-
Culture Conditions: Cells would be maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Seeding: Plate cells (HEKs or HDFs) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Starvation: Replace the medium with a serum-free medium for 24 hours to synchronize the cell cycle.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.001%, 0.005%, 0.01%) in a low-serum medium. Include a positive control (e.g., growth factors) and a negative control (vehicle).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Laminin-5 and α6-Integrin Expression (Western Blot)
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against laminin-5 and α6-integrin overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software.
In Vitro Skin Equivalent Model
To assess the effect of this compound on the dermo-epidermal junction in a more physiologically relevant system, a 3D human skin equivalent model would be utilized.
-
Dermal Equivalent Preparation: Embed HDFs in a collagen matrix and allow it to contract for several days.
-
Epidermal Seeding: Seed HEKs on top of the dermal equivalent.
-
Air-Liquid Interface Culture: Raise the culture to an air-liquid interface to promote epidermal differentiation and stratification.
-
Treatment: Apply this compound topically to the skin equivalent.
-
Analysis: After a defined treatment period, harvest the skin equivalents, fix them in formalin, and embed them in paraffin.
-
Immunohistochemistry: Section the tissue and perform immunohistochemical staining for laminin-5, α6-integrin, and other basement membrane components to visualize the structure and integrity of the DEJ.
Signaling Pathways and Logical Relationships
The primary signaling pathway influenced by this compound is the cell-matrix adhesion pathway at the dermo-epidermal junction. The peptide acts as an external signal that stimulates cellular machinery to produce key structural proteins.
Caption: Signaling pathway of this compound in the dermo-epidermal junction.
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound (Serilesine®) is a well-characterized synthetic peptide that targets a fundamental aspect of skin aging: the integrity of the dermo-epidermal junction. By stimulating the production of laminin-5 and α6-integrin, it enhances the adhesion between the epidermis and dermis, leading to measurable improvements in skin firmness and elasticity. The available data, primarily from manufacturer studies, supports its efficacy in cosmetic applications. While there is a need for more extensive, peer-reviewed clinical studies to fully elucidate its in vivo effects and optimal formulation parameters, the existing scientific rationale and in vitro data provide a strong foundation for its use in anti-aging and skin-firming products. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current state of knowledge on this compound and providing a framework for future research and development.
References
Hexapeptide-10: A Technical Guide to its Molecular Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-10, also known by its trade name Serilesine, is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its role in promoting skin firmness and elasticity. This technical guide provides a comprehensive overview of the molecular and structural properties of this compound. It details plausible experimental protocols for its synthesis via Solid-Phase Peptide Synthesis (SPPS) and its characterization using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Furthermore, this guide elucidates the signaling pathway through which this compound is understood to exert its biological effects.
Molecular and Structural Characteristics
This compound is a synthetic peptide composed of a sequence of six amino acids. Its primary structure and key molecular properties are summarized in the table below.
| Property | Value | Source(s) |
| INCI Name | This compound | [1] |
| Synonym | Serilesine | [1][2][3] |
| Amino Acid Sequence | H-Ser-Ile-Lys-Val-Ala-Val-OH | [3] |
| One-Letter Code | SIKVAV | |
| Molecular Formula | C28H53N7O8 | |
| Molecular Weight | 615.76 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (> 1 mg/mL) | |
| Purity (typical) | ≥95% (by HPLC) | |
| CAS Number | 146439-94-3 |
Synthesis and Purification
This compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS), a well-established method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. This method ensures high purity and yield of the final product.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a representative method for the synthesis of this compound based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation reagent: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Valine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Cycle 1: Alanine):
-
Pre-activate Fmoc-Ala-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Valine, Lysine (with Boc side-chain protection), Isoleucine, and Serine (with tBu side-chain protection).
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using preparative reverse-phase HPLC.
-
-
Lyophilization: Lyophilize the pure HPLC fractions to obtain the final this compound as a white powder.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential analytical techniques.
Experimental Protocol: HPLC Analysis
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Inject the sample onto the column.
-
Run the gradient elution as specified.
-
Monitor the absorbance at 214 nm.
-
The purity of this compound is determined by the area percentage of the main peak in the chromatogram.
Experimental Protocol: Mass Spectrometry
This protocol describes a typical method for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Instrumentation and Conditions:
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS).
-
Sample Preparation: Dissolve the peptide in a suitable solvent for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of approximately 10 µM.
-
Scan Range: m/z 100-1000.
Procedure:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Introduce the sample into the ESI source.
-
Acquire the mass spectrum in the positive ion mode.
-
Analyze the spectrum for the presence of the protonated molecular ion [M+H]+. For this compound (MW = 615.76), the expected [M+H]+ ion will be at m/z 616.77. Doubly charged ions [M+2H]2+ at m/z 308.89 may also be observed.
-
The observed mass should be within the expected mass tolerance of the instrument (typically < 5 ppm for high-resolution instruments).
Biological Activity and Signaling Pathway
This compound is a synthetic peptide derived from an adhesion sequence of laminin, a key protein in the dermo-epidermal junction (DEJ). Its primary biological function is to enhance cell adhesion and proliferation, thereby strengthening the integrity of the skin.
The mechanism of action of this compound involves the stimulation of key cellular components within the DEJ. It has been shown to increase the synthesis of laminin-5 and α6-integrin. Laminin-5 is a crucial protein of the basement membrane, and α6-integrin is a transmembrane receptor on keratinocytes that binds to laminin-5. This interaction is fundamental for the formation of hemidesmosomes, which are anchoring complexes that connect the epidermis to the dermis.
By promoting the synthesis of these molecules, this compound strengthens the dermo-epidermal junction, leading to improved skin firmness, elasticity, and a reduction in the appearance of sagging skin. It also stimulates the proliferation of both keratinocytes and fibroblasts.
Caption: Signaling pathway of this compound in the skin.
Conclusion
This compound is a well-characterized synthetic peptide with significant potential in skin care applications. Its synthesis via SPPS and subsequent purification can yield a high-purity product, the identity of which can be confirmed by HPLC and mass spectrometry. The biological activity of this compound is attributed to its ability to enhance the synthesis of crucial proteins in the dermo-epidermal junction, leading to improved skin structure and firmness. This technical guide provides a foundational understanding for researchers and professionals working with or developing products containing this compound.
References
Hexapeptide-10: A Technical Guide to its Role in Promoting Cell Adhesion and Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-10, a synthetic peptide also known by its trade name Serilesine®, is a biomimetic of a laminin adhesion sequence. This technical guide provides an in-depth analysis of its core function in promoting cell adhesion and migration, crucial processes in skin regeneration and repair. This document details the underlying molecular mechanisms, presents quantitative data from in vitro studies, and provides comprehensive experimental protocols for researchers to evaluate its efficacy. The information is intended to support further research and development of therapeutic and cosmetic applications for this potent peptide.
Introduction
The integrity of the dermal-epidermal junction (DEJ) is paramount for maintaining skin structure and function. With aging, the adhesion between epidermal and dermal cells diminishes, leading to a loss of skin elasticity and the formation of wrinkles. This compound is a firming active that promotes dual-cellular activity on both keratinocytes and fibroblasts.[1] It has emerged as a significant bioactive peptide that addresses this decline by reinforcing the DEJ. By mimicking a specific sequence of laminin, this compound stimulates the synthesis of key extracellular matrix proteins, thereby enhancing cell-matrix and cell-cell adhesion, and promoting cell proliferation and migration. This guide will explore the scientific basis for these effects.
Molecular Mechanism of Action
This compound's primary mechanism of action is centered on its ability to upregulate the synthesis of laminin-5 and α6-integrin , two critical components of the DEJ.[1][2]
-
Laminin-5: A key protein in the basement membrane that provides structural support and mediates cell adhesion.
-
α6-integrin: A transmembrane receptor, which, along with β4-integrin, forms the α6β4 integrin complex, a primary receptor for laminin-5. This interaction is crucial for the formation of hemidesmosomes, the anchoring complexes that connect keratinocytes to the underlying basement membrane.[3]
By increasing the expression of both the ligand (laminin-5) and its receptor (α6-integrin), this compound strengthens the adhesion of keratinocytes to the basement membrane, thereby improving the structural integrity of the DEJ.[3]
Signaling Pathway
The interaction between laminin-5 and α6β4 integrin initiates a cascade of intracellular signaling events that ultimately influence cell adhesion, migration, and proliferation. Ligation of α6β4 integrin can activate several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK and JNK). These pathways are known to regulate cytoskeletal dynamics, gene expression related to cell adhesion molecules, and cell cycle progression. The small GTPase Rac1 is also implicated downstream of PI3K, playing a role in actin polymerization and cell migration.
Quantitative Data
In vitro studies have demonstrated the significant impact of this compound on key cellular and protein expression parameters. The following tables summarize the reported quantitative data.
| Parameter | Cell Type | Result | Reference |
| Keratinocyte Proliferation | Human Keratinocytes | 38% increase | |
| Fibroblast Proliferation | Human Fibroblasts | 75% increase |
| Protein | Method | Result | Reference |
| Laminin-5 Synthesis | In vitro cell culture | 305% increase | |
| α6-Integrin Expression | In vitro cell culture | 405% increase |
Experimental Protocols
The following section provides detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Experimental Workflow
The overall workflow for evaluating this compound involves a series of interconnected assays to measure its effects on cell behavior and protein expression.
Cell Culture
Objective: To culture primary human keratinocytes and fibroblasts for subsequent in vitro assays.
Materials:
-
Keratinocyte growth medium (e.g., EpiLife™ with EDGS)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Protocol:
-
Keratinocyte Culture:
-
Thaw cryopreserved primary human keratinocytes and seed them in T-75 flasks coated with a suitable matrix.
-
Culture the cells in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 70-80% confluency, passage them using Trypsin-EDTA.
-
-
Fibroblast Culture:
-
Thaw cryopreserved primary human fibroblasts and seed them in T-75 flasks.
-
Culture the cells in fibroblast growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
Cell Adhesion Assay (Crystal Violet)
Objective: To quantify the effect of this compound on the adhesion of keratinocytes.
Materials:
-
96-well tissue culture plates
-
This compound solution
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol (100%)
-
PBS
-
Plate reader
Protocol:
-
Seed keratinocytes in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Gently wash the cells with PBS.
-
Add fresh culture medium containing various concentrations of this compound (and a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 1-4 hours) to allow for adhesion.
-
Carefully wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100% methanol for 10 minutes.
-
Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Air dry the plate completely.
-
Solubilize the bound dye by adding 100 µL of a suitable solvent (e.g., 10% acetic acid or methanol) to each well.
-
Measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Cell Migration Assay (Scratch Wound)
Objective: To assess the effect of this compound on the migratory capacity of keratinocytes or fibroblasts.
Materials:
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing various concentrations of this compound (and a vehicle control).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time to quantify cell migration.
Cell Proliferation Assay (MTT)
Objective: To determine the effect of this compound on the proliferation of fibroblasts or keratinocytes.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilizing agent
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable, proliferating cells.
Protein Expression Analysis
Objective: To visualize and quantify the expression of laminin-5 and α6-integrin in response to this compound treatment.
A. Immunofluorescence Staining:
-
Grow cells on glass coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies against laminin-5 and α6-integrin.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize using a fluorescence microscope.
B. Western Blotting:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against laminin-5 and α6-integrin.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound demonstrates a clear and potent ability to enhance cell adhesion and migration in vitro. By stimulating the synthesis of crucial DEJ components, laminin-5 and α6-integrin, it strengthens the structural foundation of the skin. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify the efficacy of this compound. This peptide holds significant promise for applications in dermatology and cosmetology, particularly in the development of advanced anti-aging and skin repair formulations. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
Early Research on the Biological Activity of Hexapeptide-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-10, commercially known as Serilesine®, is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its purported anti-aging and skin-firming properties. This hexapeptide, with the amino acid sequence Ser-Ile-Gly-Ser-Arg-Pro, is a biomimetic of an adhesion sequence of laminin, a key protein of the dermo-epidermal junction (DEJ). Early research has focused on its ability to restore the structural integrity of the skin by modulating cellular activities at the DEJ, which is crucial for maintaining skin elasticity and firmness. This technical guide provides an in-depth overview of the early research into the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data from foundational studies, and outlining the experimental protocols used to assess its efficacy.
Mechanism of Action
The primary mechanism of action attributed to this compound is the strengthening of the dermal-epidermal junction. The DEJ is a complex basement membrane zone that anchors the epidermis to the dermis, and its integrity is vital for skin health and a youthful appearance. With age, the cohesion between these two layers weakens, leading to loss of elasticity and the formation of wrinkles.
This compound is reported to counteract this process by stimulating the synthesis of key proteins that are essential for the structure and function of the DEJ:
-
Laminin-5: A major component of the anchoring filaments in the basement membrane, laminin-5 is crucial for the adhesion of epidermal keratinocytes to the dermis.[1][2][3]
-
α6-Integrin: This is a transmembrane receptor found on keratinocytes that binds to laminin-5, forming a critical link between the cell's internal cytoskeleton and the extracellular matrix of the DEJ.[1][2]
-
Hemidesmosomes: These are specialized cell junctions that anchor the keratinocytes to the underlying basement membrane. The formation and stability of hemidesmosomes are dependent on the interaction between α6β4 integrin and laminin-5.
By increasing the synthesis of laminin-5 and α6-integrin, this compound is believed to enhance the formation of hemidesmosomes, thereby reinforcing the connection between the epidermis and the dermis. This leads to improved skin compactness, firmness, and a reduction in the appearance of fine lines and wrinkles. Furthermore, some early data suggests that this compound can also stimulate the proliferation of both keratinocytes and fibroblasts, the primary cell types in the epidermis and dermis, respectively.
Quantitative Data from Early Studies
The following tables summarize the key quantitative findings from early in-vitro studies on this compound. It is important to note that much of the initial data comes from studies conducted by the manufacturer of the commercial ingredient Serilesine®.
| Biological Endpoint | Cell Type | Treatment Concentration | Result | Reference |
| Cell Proliferation | Human Keratinocytes | Not Specified | 38% increase | |
| Cell Proliferation | Human Fibroblasts | Not Specified | 75% increase | |
| Laminin-5 Synthesis | Not Specified | Not Specified | Significant increase | |
| α6-Integrin Synthesis | Not Specified | Not Specified | Significant increase |
| Formulation Data | Parameter | Value | Reference |
| Recommended Use Level (Serilesine®) | Concentration in cosmetic formulations | 1 - 10% | |
| Recommended Use Level (this compound) | Concentration in cosmetic formulations | up to 0.005% |
Key Experimental Protocols
Fibroblast and Keratinocyte Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Culture:
- Human dermal fibroblasts or human epidermal keratinocytes are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
- Cells are cultured in their respective growth media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.
2. Treatment:
- After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.001%, 0.01%, 0.1%). A vehicle control (the solvent used to dissolve the peptide) and a negative control (medium only) are also included.
- The cells are incubated with the peptide for a specified period, typically 24 to 72 hours.
3. MTT Assay:
- At the end of the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell proliferation is calculated relative to the control group.
Laminin-5 and α6-Integrin Synthesis Assay (Immunofluorescence)
This method allows for the visualization and semi-quantification of specific protein expression within cells.
1. Cell Culture and Treatment:
- Fibroblasts or keratinocytes are cultured on glass coverslips in 24-well plates.
- Cells are treated with this compound as described in the proliferation assay.
2. Immunostaining:
- After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes.
- The cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins.
- Non-specific binding sites are blocked by incubating with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.
- The cells are incubated with primary antibodies specific for laminin-5 or α6-integrin overnight at 4°C.
- After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour in the dark.
- The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
3. Visualization and Analysis:
- The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope.
- The intensity of the fluorescence signal, which corresponds to the level of protein expression, can be quantified using image analysis software.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of this compound and the workflow for its in-vitro evaluation.
Caption: Proposed mechanism of this compound action.
Caption: General workflow for in-vitro evaluation.
Conclusion
Early research on this compound, primarily driven by commercial development, has established a plausible mechanism of action for its skin-firming and anti-aging effects. The peptide is proposed to act as a biomimetic of a laminin adhesion sequence, stimulating the production of key structural proteins at the dermal-epidermal junction, namely laminin-5 and α6-integrin. This, in turn, is believed to enhance the formation of hemidesmosomes, leading to a stronger cohesion between the epidermis and dermis. While quantitative data from these initial studies suggest a positive effect on cell proliferation and protein synthesis, there is a need for more comprehensive, publicly available, and peer-reviewed research to fully elucidate the molecular pathways involved and to independently verify these early findings. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial for the continued development and validation of this compound as a bioactive ingredient in dermatological and cosmetic applications.
References
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis Protocol for Hexapeptide-10 (Serilesine)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of Hexapeptide-10, also known as Serilesine, with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val. The methodology is based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. Detailed procedures for resin preparation, iterative amino acid coupling, peptide cleavage from the solid support, and subsequent purification and analysis are described. This guide is intended for researchers in biochemistry, drug development, and cosmetic science.
Introduction
This compound (Sequence: Ser-Ile-Lys-Val-Ala-Val) is a synthetic peptide used as an active ingredient in cosmetic formulations.[1][2][3] It is known for its ability to improve skin firmness and elasticity by promoting the synthesis of laminin-5 and α6-integrin, key proteins for strengthening the dermo-epidermal junction.[1][2]
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc/tBu strategy, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection, offers a mild and efficient route for synthesis.
This application note details a standardized and reproducible protocol for the manual or automated synthesis of this compound using Fmoc-SPPS, followed by purification and analytical characterization.
Materials and Reagents
The successful synthesis of this compound requires high-quality reagents and solvents. All materials should be of peptide synthesis grade.
| Category | Reagent/Material | Specification |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-Amino Acids | Fmoc-Val-OH | Side-chain unprotected |
| Fmoc-Ala-OH | Side-chain unprotected | |
| Fmoc-Lys(Boc)-OH | Boc-protected side-chain | |
| Fmoc-Ile-OH | Side-chain unprotected | |
| Fmoc-Ser(tBu)-OH | tBu-protected side-chain | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | |
| HOBt (Hydroxybenzotriazole) | ||
| DIPEA (N,N'-Diisopropylethylamine) | ||
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |
| DCM (Dichloromethane) | ACS grade or higher | |
| Piperidine | Reagent grade | |
| Diethyl Ether | Anhydrous, cold (<4°C) | |
| Acetonitrile (ACN) | HPLC grade | |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent grade, >99% |
| TIS (Triisopropylsilane) | Reagent grade, >98% | |
| Deionized Water | 18 MΩ·cm |
Experimental Protocols
Synthesis Workflow Overview
The overall process for synthesizing this compound follows a logical sequence of steps from resin preparation to final analysis.
Caption: Automated/Manual SPPS workflow for this compound synthesis.
Step 1: Resin Preparation and Swelling
-
Place Rink Amide MBHA resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Add DMF (10-15 mL per gram of resin) to the vessel.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Step 2: Iterative Fmoc-SPPS Cycle
This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Valine) to the N-terminus (Serine). The sequence is assembled as: Val -> Ala -> Val -> Lys -> Ile -> Ser .
a) Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh solution of 20% piperidine in DMF for an additional 10 minutes to ensure complete Fmoc removal.
b) Washing:
-
Thoroughly wash the resin to remove residual piperidine.
-
Perform a sequence of washes: DMF (x3), DCM (x2), DMF (x3). Use a volume sufficient to cover the resin for each wash.
c) Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptidyl-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Optional: Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling step.
d) Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (x3) to remove excess reagents.
The following table summarizes the amino acids required for the synthesis.
| Coupling Cycle | Fmoc-Amino Acid | Side-Chain Protection |
| 1 | Fmoc-Val-OH | None |
| 2 | Fmoc-Ala-OH | None |
| 3 | Fmoc-Val-OH | None |
| 4 | Fmoc-Lys(Boc)-OH | Boc |
| 5 | Fmoc-Ile-OH | None |
| 6 | Fmoc-Ser(tBu)-OH | tBu |
Step 3: Final Deprotection
After the final amino acid (Fmoc-Ser(tBu)-OH) is coupled, perform one last Fmoc deprotection step (Step 3.3a) to expose the N-terminal amine group. Wash the resin thoroughly as described in Step 3.3b and dry the peptidyl-resin under vacuum.
Step 4: Cleavage and Side-Chain Deprotection
The peptide is cleaved from the resin support, and the side-chain protecting groups (Boc on Lys, tBu on Ser) are simultaneously removed using a strong acidic cocktail.
Caption: Cleavage of this compound from the solid support.
Procedure:
-
Prepare the cleavage cocktail fresh: 95% TFA, 2.5% Water, 2.5% TIS. CAUTION: Prepare and use in a well-ventilated fume hood. TFA is highly corrosive.
-
Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per 0.1 mmol of peptide).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Step 5: Peptide Precipitation and Isolation
-
Reduce the volume of the combined filtrate by about half using a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
A white precipitate of the crude peptide should form immediately.
-
Incubate the suspension at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the suspension (e.g., 3000 x g for 10 minutes) to pellet the peptide.
-
Decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under vacuum.
Step 6: Purification by RP-HPLC
The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-45% B over 40 minutes (example, may need optimization) |
| Flow Rate | ~15-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the equilibrated preparative HPLC column.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain a white, fluffy powder.
Analysis and Characterization
The identity and purity of the final product must be confirmed.
Analytical RP-HPLC
Purity is assessed using an analytical C18 column with a faster gradient. The final product should exhibit a single major peak.
| Parameter | Condition |
| Column | Analytical C18 column (e.g., 5 µm particle size, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Expected Purity | >98% |
Mass Spectrometry
The molecular weight of the synthesized peptide is confirmed using mass spectrometry, typically ESI-MS.
| Parameter | Value |
| Chemical Formula | C₂₈H₅₃N₇O₈ |
| Theoretical Monoisotopic Mass | 615.3956 Da |
| Theoretical Average Mass | 615.77 Da |
| Observed Mass [M+H]⁺ | ~616.4 Da |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound using Fmoc-SPPS. The described methods for synthesis, cleavage, purification, and analysis are standard practices in peptide chemistry and should yield a high-purity final product suitable for research and development in the fields of cosmetics and dermatology. Careful execution of each step is critical for achieving optimal yield and purity.
References
Application Notes and Protocols for the Purification of Hexapeptide-10 Using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-10, also known by its trade name Serilesine®, is a synthetic peptide with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val. It is an adhesion sequence of the laminin-α1 chain that plays a crucial role in the integrity of the dermo-epidermal junction (DEJ). By promoting the synthesis of laminin-5 and α6-integrin, this compound enhances cell adhesion and proliferation of both keratinocytes and fibroblasts. This activity strengthens the DEJ, leading to improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles, making it a valuable active ingredient in anti-aging and skin restructuring cosmetic formulations.
Following solid-phase peptide synthesis (SPPS), the crude this compound product contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and by-products from the synthesis and cleavage process. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[1][2] This document provides a detailed protocol for the purification of this compound using RP-HPLC.
Principle of Reverse-Phase HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (hydrophobic), typically composed of silica particles chemically modified with alkyl chains (e.g., C18). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[1]
Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity. More hydrophobic peptides have a stronger interaction with the stationary phase and thus require a higher concentration of the organic solvent to elute.[1][3] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by masking the ionic interactions between the peptides and the stationary phase.
Experimental Protocols
This section details the methodology for the analytical and preparative purification of this compound.
Materials and Equipment
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
High-performance liquid chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for identity confirmation)
Step 1: Analytical RP-HPLC of Crude this compound
Before proceeding to preparative purification, it is essential to analyze the crude peptide to determine the retention time of this compound and to visualize the impurity profile.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve a small amount of crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Analytical C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm (peptide bonds absorb around 210-220 nm).
-
Column Temperature: 30-40 °C
-
Injection Volume: 10-20 µL
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a suitable starting point.
-
Step 2: Method Optimization for Preparative Purification
Based on the analytical chromatogram, the gradient for preparative purification should be optimized to achieve the best separation between the target peptide and its closest eluting impurities. A shallower gradient around the elution point of this compound will generally improve resolution.
Step 3: Preparative RP-HPLC Purification
Protocol:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a stronger solvent like dimethyl sulfoxide (DMSO) can be used, followed by dilution with Mobile Phase A. The concentration will depend on the loading capacity of the preparative column.
-
Filter the solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: Preparative C18 (e.g., 21.2 x 250 mm, 10 µm)
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 214 nm and 280 nm.
-
Optimized Gradient: Apply the shallower gradient determined in Step 2. For example, if the peptide eluted at 30% ACN in the analytical run, a gradient of 20-40% ACN over 40 minutes could be effective.
-
-
Fraction Collection:
-
Collect fractions across the peak corresponding to this compound. Collecting smaller, time-based fractions will allow for more precise pooling of pure fractions.
-
Step 4: Purity Analysis of Collected Fractions
Each collected fraction should be analyzed by analytical RP-HPLC using the method from Step 1 to determine its purity. Mass spectrometry should be used to confirm that the collected peak corresponds to the correct molecular weight of this compound (615.77 g/mol ).
Step 5: Pooling and Lyophilization
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled solution and lyophilize it to obtain the purified this compound as a white, fluffy powder.
Data Presentation
The following tables summarize the typical parameters for the analytical and preparative purification of this compound.
Table 1: Analytical RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Gradient | 5-65% B in 30 min |
Table 2: Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min |
| Detection Wavelength | 214 nm |
| Column Temperature | Ambient |
| Sample Loading | Up to 100 mg (dependent on crude purity) |
| Optimized Gradient | Example: 20-40% B in 40 min |
Visualizations
This compound Purification Workflow
Caption: Workflow for the purification of this compound using RP-HPLC.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in the skin.
References
Application Notes and Protocols: In Vitro Studies of Hexapeptide-10 on Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-10, commercially known as Serilesine®, is a synthetic biomimetic peptide derived from an adhesion sequence of the extracellular matrix protein, laminin.[1] It is designed to fortify the dermo-epidermal junction (DEJ), a critical structure for skin integrity that can degrade with age.[1] These application notes provide a comprehensive overview of the in vitro effects of this compound on human keratinocytes, offering detailed protocols for key cellular assays to evaluate its efficacy.
This compound functions by enhancing the synthesis of crucial components of the DEJ, namely laminin-5 and α6-integrin.[2][3] This action promotes better adhesion and cohesion between the epidermis and the dermis, leading to a firmer and more restructured skin architecture. In vitro studies have demonstrated its capacity to stimulate keratinocyte proliferation and strengthen the cellular framework of the skin.[1]
These notes will detail the methodologies for assessing the impact of this compound on keratinocyte proliferation, migration, adhesion, and gene expression, providing a foundation for further research and development.
Summary of Quantitative Data
The following tables summarize the reported quantitative effects of this compound on human keratinocytes and related components based on commercially available data. It is important to note that these values may vary based on experimental conditions such as cell line, peptide concentration, and incubation time.
| Parameter | Effect | Reported Increase (%) | Source |
| Cell Proliferation | Keratinocyte Proliferation | 38% | |
| Gene Expression | α6-Integrin Expression | 405% | |
| Protein Synthesis | Laminin-5 Synthesis | 305% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in human keratinocytes and a general experimental workflow for its in vitro evaluation.
Experimental Protocols
Keratinocyte Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation and viability of human keratinocytes. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human keratinocytes into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of keratinocyte growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the untreated control.
Keratinocyte Migration Assay (Scratch/Wound Healing Assay)
This assay evaluates the effect of this compound on the migratory capacity of keratinocytes, a key process in wound re-epithelialization.
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed keratinocytes into wells of a 6-well or 12-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a linear "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh keratinocyte growth medium containing different concentrations of this compound. Include a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24, and 48 hours) at the same position.
-
Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure over time.
Keratinocyte Adhesion Assay
This protocol assesses the ability of this compound to enhance the adhesion of keratinocytes to an extracellular matrix substrate, such as laminin-5.
Materials:
-
Human keratinocytes
-
96-well tissue culture plates
-
Laminin-5 or other extracellular matrix protein for coating
-
This compound stock solution
-
Bovine Serum Albumin (BSA) for blocking
-
Crystal Violet staining solution
-
PBS
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with laminin-5 (or another desired matrix protein) overnight at 4°C.
-
Blocking: Wash the coated wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest keratinocytes and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Adhesion: Seed the pre-incubated keratinocytes (e.g., 5 x 10⁴ cells/well) onto the coated and blocked plate. Incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde and stain with 0.1% Crystal Violet for 15-20 minutes.
-
Solubilization and Measurement: Wash the wells to remove excess stain, air dry, and then solubilize the bound stain with a solubilization buffer (e.g., 10% acetic acid). Measure the absorbance at 570-590 nm.
-
Analysis: Quantify the relative adhesion of cells for each treatment condition compared to the control.
Gene Expression Analysis (qPCR)
This protocol is for quantifying the expression of genes related to the dermo-epidermal junction, such as those for laminin-5 (LAMA5, LAMB3, LAMC2) and α6-integrin (ITGA6), in response to this compound treatment.
Materials:
-
Human keratinocytes
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., ITGA6, LAMA5) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment: Culture keratinocytes and treat them with the desired concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.
Conclusion
This compound demonstrates significant potential in promoting key cellular functions in human keratinocytes that are vital for maintaining skin structure and integrity. The protocols outlined in these application notes provide a robust framework for the in vitro investigation of this compound's effects on keratinocyte proliferation, migration, adhesion, and gene expression. Further research utilizing these methodologies can help to fully elucidate the mechanisms of action and optimize the application of this promising peptide in skincare and drug development.
References
Hexapeptide-10: Application Notes and Protocols for Optimal Cell Culture Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-10, also known by its trade name Serilesine®, is a synthetic peptide that mimics the adhesion sequence of laminin, a key protein of the dermo-epidermal junction (DEJ). By promoting cell adhesion and proliferation, this compound has demonstrated significant potential in skin restructuring and firming. These application notes provide a comprehensive overview of the in vitro effects of this compound on key skin cell types—fibroblasts and keratinocytes—and offer detailed protocols for optimizing its use in cell culture for research and development applications.
Mechanism of Action
This compound strengthens the connection between the epidermis and the dermis by enhancing the synthesis of essential proteins that form and stabilize the DEJ. Its primary mechanism involves:
-
Increased Laminin-5 Synthesis: This peptide stimulates fibroblasts to produce laminin-5, a crucial protein that anchors keratinocytes to the basement membrane.
-
Upregulation of α6-Integrin: this compound boosts the expression of α6-integrin, a transmembrane receptor on keratinocytes that binds to laminin-5, thereby reinforcing cell-matrix adhesion.
This enhanced adhesion and signaling cascade leads to improved cellular activity, including proliferation and migration, which are vital for tissue regeneration and maintaining skin integrity.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on fibroblasts and keratinocytes. It is important to note that optimal concentrations can vary depending on the specific cell line, passage number, and experimental conditions. The concentrations provided are based on cosmetic formulations and in vitro study data.
| Cell Type | Parameter | Reported Effect | Concentration |
| Fibroblasts | Proliferation | 75% increase | Not specified |
| Keratinocytes | Proliferation | 38% increase | Not specified |
| Protein | Effect | Reported Increase |
| Laminin-5 | Synthesis | 305% |
| α6-Integrin | Expression | 405% |
Note: The specific concentrations of this compound used to achieve these exact percentage increases are not consistently reported in standard laboratory units in the available literature. Cosmetic use levels are often cited as 0.005% of a final formulation. For in vitro studies, a concentration range of 1-10% of a proprietary solution (Serilesine®) is recommended by the manufacturer. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell culture system, starting with a range of approximately 1 µM to 1 mM.
Signaling Pathway
This compound initiates a signaling cascade that reinforces the dermo-epidermal junction and promotes cell proliferation. The proposed pathway involves the upregulation of laminin-5 and α6-integrin, which in turn can activate downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK).
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and efficacy of this compound in cell culture.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKa).
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKa)
-
Complete culture medium (e.g., DMEM for HDFs, EpiLife for HEKa) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs or HEKa in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium (with reduced serum, e.g., 1-2% FBS) to achieve final concentrations ranging from 1 µM to 1 mM. Remove the old medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (e.g., a known growth factor).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migration of fibroblasts or keratinocytes.
Materials:
-
HDFs or HEKa
-
Complete culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add culture medium containing different concentrations of this compound (e.g., 1 µM to 1 mM) and a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure for each concentration of this compound compared to the control.
Collagen Synthesis Assay (Sircol Assay)
This protocol quantifies the amount of soluble collagen produced by fibroblasts in response to this compound treatment.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete culture medium
-
This compound
-
Sircol™ Soluble Collagen Assay kit
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture HDFs in 6-well plates until they reach 80-90% confluency. Treat the cells with various concentrations of this compound in serum-free or low-serum medium for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Precipitation: Follow the Sircol™ kit instructions to precipitate the collagen from the supernatant using the Sircol Dye Reagent.
-
Centrifugation and Washing: Centrifuge the samples to pellet the collagen-dye complex and wash to remove unbound dye.
-
Solubilization: Dissolve the collagen-bound dye in the alkali reagent provided in the kit.
-
Absorbance Measurement: Measure the absorbance of the samples at 555 nm.
-
Quantification: Determine the collagen concentration in each sample by comparing the absorbance values to a standard curve generated with the provided collagen standard.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the optimal concentration of this compound for a specific cellular response.
Caption: Workflow for optimizing this compound concentration.
Conclusion
This compound is a promising bioactive peptide for stimulating key cellular responses in fibroblasts and keratinocytes, leading to improved skin structure and function. The protocols and data presented in these application notes serve as a guide for researchers to design and execute experiments to determine the optimal concentration and efficacy of this compound for their specific research needs. It is recommended to perform dose-response studies and select the concentration that provides the desired biological effect with minimal cytotoxicity.
Application Notes and Protocols: Evaluating Hexapeptide-10 in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-10, commercially known as Serilesine®, is a synthetic peptide that mimics a sequence of the protein laminin, a key component of the dermo-epidermal junction (DEJ).[1][2] This crucial interface between the epidermis and the dermis provides structural integrity to the skin. With age, the cohesion of the DEJ weakens, leading to a loss of firmness and the formation of wrinkles. This compound has been developed to counteract this process by reinforcing the DEJ.[1][3]
These application notes provide detailed protocols for utilizing three-dimensional (3D) human skin equivalent (HSE) models to evaluate the efficacy of this compound. 3D skin models offer a physiologically relevant in vitro platform for studying the effects of active ingredients on skin structure and function, providing a valuable tool for research, development, and screening of cosmetic and dermatological products.[4]
Mechanism of Action
This compound exerts its effects by stimulating the synthesis of key proteins that are essential for the integrity of the dermo-epidermal junction. Its primary mechanism involves increasing the production of laminin-5 and α6-integrin. Laminin-5 is a crucial component of the basement membrane, providing a scaffold for keratinocyte adhesion. α6-integrin is a transmembrane receptor on keratinocytes that binds to laminin-5, forming hemidesmosomes, which are rivet-like structures that anchor the epidermis to the dermis. By upregulating these proteins, this compound strengthens the connection between the two skin layers, leading to improved skin firmness and elasticity. In vitro studies have shown that this compound can boost the proliferation of keratinocytes by 38% and fibroblasts by 75%.
Signaling Pathway of this compound at the Dermo-Epidermal Junction
Caption: Signaling pathway of this compound at the dermo-epidermal junction.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating 3D skin equivalent models with this compound, based on available in vitro and clinical data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Treatment Group | Expected Increase (vs. Control) | Method of Analysis |
| Keratinocyte Proliferation | This compound | +38% | Cell Counting (e.g., Trypan Blue Exclusion) or Ki-67 Staining |
| Fibroblast Proliferation | This compound | +75% | Cell Counting or Ki-67 Staining |
| Laminin-5 Expression | This compound | Significant Increase | Immunohistochemistry (IHC) / Western Blot |
| α6-Integrin Expression | This compound | Significant Increase | Immunohistochemistry (IHC) / Western Blot |
Data derived from in-vitro studies on this compound.
Table 2: Clinical Efficacy of a Tripeptide/Hexapeptide Regimen (12 weeks)
| Parameter | Average Percent Improvement (vs. Baseline) | Method of Assessment |
| Skin Firmness | 37.2% | Physician Grading |
| Skin Radiance | 44.8% | Physician Grading |
| Skin Plumpness | 31.6% | Physician Grading |
| Fine Lines | 27.7% | Physician Grading |
| Wrinkles | 29.0% | Physician Grading |
| Sagging | 29.0% | Physician Grading |
Results from a clinical study on an anti-aging regimen containing a tripeptide and a hexapeptide.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on 3D skin equivalent models.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in 3D skin models.
Construction of 3D Full-Thickness Skin Equivalent Model
This protocol is a generalized procedure and may require optimization based on the specific cell lines and materials used.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Human epidermal keratinocytes (HEKs)
-
Fibroblast growth medium
-
Keratinocyte growth medium
-
Rat tail collagen type I
-
Neutralizing solution (e.g., 1N NaOH)
-
10x Dulbecco's Modified Eagle Medium (DMEM)
-
Cell culture inserts (e.g., 12-well format)
-
Culture plates
Procedure:
-
Dermal Equivalent Preparation:
-
Culture HDFs to 80-90% confluency.
-
Prepare a collagen solution on ice by mixing rat tail collagen type I, 10x DMEM, and sterile water.
-
Neutralize the collagen solution with the neutralizing solution until a physiological pH is reached (a color change to pink/orange is indicative).
-
Harvest HDFs and resuspend them in the neutralized collagen solution at a density of approximately 2.5 x 10^4 cells/mL.
-
Dispense the cell-collagen mixture into cell culture inserts and allow to gel at 37°C for 1-2 hours.
-
Submerge the dermal equivalents in fibroblast growth medium and culture for 5-7 days to allow for contraction.
-
-
Epidermal Seeding and Differentiation:
-
Culture HEKs to 70-80% confluency.
-
Harvest HEKs and seed them onto the surface of the contracted dermal equivalents at a density of approximately 5 x 10^5 cells/insert.
-
Culture the seeded constructs submerged in keratinocyte growth medium for 2-4 days.
-
Induce epidermal differentiation by lifting the constructs to the air-liquid interface. This involves feeding the constructs only from the basolateral side, with the apical surface exposed to air.
-
Culture at the air-liquid interface for 10-14 days, changing the medium every 2-3 days.
-
Treatment with this compound
Materials:
-
This compound (Serilesine®) solution
-
Vehicle control (the same solvent used for the this compound solution)
-
Culture medium for 3D skin models
Procedure:
-
Prepare different concentrations of this compound in the culture medium. A typical concentration range for in vitro studies is 0.0001% to 0.005%.
-
Prepare a vehicle control using the same concentration of the solvent as in the highest concentration of this compound.
-
After the 3D skin models have been established (e.g., after 10-14 days at the air-liquid interface), replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Treat the models for a specified period, for example, 48-72 hours, refreshing the medium daily.
Immunohistochemistry (IHC) for Laminin-5 and α6-Integrin
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-Laminin-5 antibody
-
Mouse anti-Integrin α6 antibody
-
-
Fluorochrome-conjugated secondary antibodies:
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 594)
-
Goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Fix the 3D skin models in 4% PFA for 2-4 hours at 4°C.
-
Wash the tissues with PBS.
-
Cryoprotect the tissues by sequential incubation in 15% and 30% sucrose solutions until they sink.
-
Embed the tissues in OCT compound and freeze.
-
Cut 10-12 µm thick sections using a cryostat and mount them on microscope slides.
-
-
Immunostaining:
-
Rehydrate the sections in PBS.
-
Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with the blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the corresponding fluorochrome-conjugated secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the sections with PBS.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Capture images of the dermo-epidermal junction.
-
Quantify the fluorescence intensity of laminin-5 and α6-integrin staining using image analysis software (e.g., ImageJ).
-
Western Blot for Laminin-5 and α6-Integrin
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Laminin-5 antibody
-
Mouse anti-Integrin α6 antibody
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction:
-
Separate the epidermis from the dermis of the 3D skin models.
-
Homogenize the epidermal layer in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The use of 3D skin equivalent models provides a robust and ethically sound platform for substantiating the efficacy of active ingredients like this compound. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the impact of this compound on the structural integrity of the dermo-epidermal junction. The expected outcomes, including increased expression of laminin-5 and α6-integrin, will provide strong evidence for the skin firming and restructuring properties of this innovative peptide. These methods are crucial for the development and validation of advanced skincare and dermatological products.
References
- 1. This compound | Serilesine® | Cosmetic Ingredients Guide [ci.guide]
- 2. Serilesine® | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. The Importance of Mimicking Dermal-Epidermal Junction for Skin Tissue Engineering: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Hexapeptide-10 Effects on Collagen Synthesis via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-10, a synthetic peptide that mimics an adhesion sequence of the laminin protein, is a promising ingredient in cosmetology and dermatology for its skin restructuring and firming properties.[1][2] By promoting the synthesis of key proteins at the dermo-epidermal junction (DEJ), such as laminin-5 and α6-integrin, this compound enhances cell adhesion and proliferation.[3] This activity strengthens the structural integrity of the skin. Notably, this compound has been reported to encourage the rebuilding of collagens, which are essential for skin elasticity and firmness, helping to reduce the appearance of fine lines.[4] This application note provides a detailed protocol for quantifying the effects of this compound on Type I collagen synthesis in human dermal fibroblasts using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action
This compound's primary mechanism involves strengthening the dermo-epidermal junction. It stimulates both keratinocytes and fibroblasts, boosting the production of laminin-5 and α6-integrin. This enhanced protein synthesis improves the connection between the epidermis and the dermis. The interaction of fibroblasts with the extracellular matrix (ECM) through integrin receptors is crucial for regulating cellular functions, including the synthesis of ECM components like collagen. The binding of α6β1 integrin to laminin can trigger intracellular signaling cascades that promote fibroblast proliferation and collagen production.
Signaling Pathway
The binding of this compound to its target receptors on fibroblasts initiates a signaling cascade that culminates in increased collagen synthesis. While the complete pathway is complex and can involve crosstalk with other signaling systems, a key pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.
Experimental Workflow
The general workflow for quantifying the effects of this compound on collagen synthesis involves cell culture, treatment with the peptide, collection of the cell culture supernatant, and subsequent analysis of collagen content using a sandwich ELISA.
Quantitative Data
The following table presents illustrative data on the effect of this compound on Type I collagen synthesis in human dermal fibroblasts, as would be determined by a sandwich ELISA. This data is provided as an example to demonstrate the expected dose-dependent increase in collagen production.
| This compound Concentration (µg/mL) | Mean Collagen I Concentration (ng/mL) | Standard Deviation (ng/mL) | % Increase in Collagen Synthesis (vs. Control) |
| 0 (Control) | 125.3 | 10.2 | 0% |
| 1 | 148.9 | 12.5 | 18.8% |
| 5 | 182.1 | 15.8 | 45.3% |
| 10 | 220.5 | 18.9 | 76.0% |
| 25 | 245.7 | 20.1 | 96.1% |
| 50 | 251.3 | 22.4 | 100.5% |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome. Actual results may vary depending on experimental conditions, cell lines, and assay kits used.
Experimental Protocols
Materials
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (lyophilized powder)
-
Human Collagen Type I ELISA Kit (e.g., Abcam ab210966 or similar)
-
96-well cell culture plates
-
Sterile, nuclease-free water
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol for Cell Culture and Treatment
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA, and seed them into 96-well plates at a density of 1 x 10^4 cells per well. Allow the cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, nuclease-free water to a concentration of 1 mg/mL. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Treatment: After 24 hours of cell adhesion, aspirate the culture medium and replace it with 100 µL of the prepared this compound dilutions. Include a control group with serum-free DMEM only.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cellular debris. The clarified supernatant can be used immediately for the ELISA or stored at -80°C for later analysis.
Protocol for Collagen Type I ELISA
This protocol is a general guideline based on a typical sandwich ELISA kit. Always refer to the specific manufacturer's protocol for the kit you are using.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves reconstituting lyophilized standards and diluting wash buffers and detection antibodies.
-
Standard Curve: Create a standard curve by performing serial dilutions of the provided collagen standard.
-
Add Samples and Standards: Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the manual's instructions (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Add HRP-Conjugate: Add 100 µL of the HRP-conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step for the final time.
-
Add Substrate: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of Collagen Type I in each of the unknown samples.
-
Calculate the mean concentration and standard deviation for each treatment group.
-
Determine the percentage increase in collagen synthesis for each this compound concentration compared to the untreated control using the following formula:
% Increase = [(Mean Concentration of Treated - Mean Concentration of Control) / Mean Concentration of Control] x 100
Conclusion
The protocols outlined in this application note provide a robust framework for researchers to quantify the effects of this compound on Type I collagen synthesis in vitro. The use of a sandwich ELISA offers a sensitive and specific method for measuring secreted collagen in cell culture supernatants. By following these detailed methodologies, scientists can generate reliable quantitative data to further elucidate the efficacy of this compound as a potential therapeutic or cosmetic agent for improving skin structure and function.
References
Application Notes and Protocols: Immunofluorescence Staining for Laminin-5 Expression Following Hexapeptide-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-10, a synthetic peptide also known by the trade name Serilesine®, is a promising agent in dermatological research and cosmetic science for its ability to enhance skin's structural integrity.[1][2] This peptide mimics an adhesion sequence of the laminin protein, thereby promoting cellular cohesion and restructuring of the cutaneous tissue.[3] A primary mechanism of action for this compound is the stimulation of laminin-5 and α6-integrin synthesis.[1][4] Laminin-5 is a critical protein of the dermal-epidermal junction (DEJ), essential for anchoring keratinocytes to the basement membrane and maintaining the skin's architectural stability. With age, the synthesis of laminin-5 decreases, leading to a weakened DEJ and contributing to the formation of wrinkles and loss of skin firmness.
These application notes provide a detailed protocol for the immunofluorescence staining of laminin-5 in cell cultures or skin tissue sections treated with this compound. This method allows for the visualization and quantification of changes in laminin-5 expression, offering a robust assay for evaluating the efficacy of this compound and other compounds aimed at improving skin structure.
Principle of the Method
Immunofluorescence (IF) is a widely used technique to visualize the localization of a specific protein within a cell or tissue. The method relies on the high specificity of antibodies to their antigens. In this protocol, a primary antibody specifically targeting laminin-5 binds to the protein within the prepared samples. Subsequently, a secondary antibody, conjugated to a fluorescent dye (fluorophore), binds to the primary antibody. Upon excitation with a specific wavelength of light, the fluorophore emits light at a longer wavelength, which can be visualized using a fluorescence microscope. The intensity of the fluorescent signal is proportional to the amount of laminin-5 present, allowing for semi-quantitative or quantitative analysis.
Signaling Pathway of this compound
This compound acts as a signaling molecule that encourages skin cells to behave more youthfully. By mimicking a sequence of laminin, it promotes the adhesion of keratinocytes and stimulates both keratinocytes and fibroblasts. This stimulation leads to an increased synthesis of key extracellular matrix proteins, including laminin-5 and α6-integrin, which are vital for the formation of hemidesmosomes. Hemidesmosomes are protein structures that anchor keratinocytes to the basement membrane. By boosting the production of these components, this compound strengthens the dermal-epidermal junction, leading to improved skin structure, firmness, and elasticity.
Signaling pathway of this compound leading to improved skin integrity.
Experimental Data
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to measure the effect of this compound on laminin-5 expression in human keratinocytes.
| Treatment Group | This compound Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Control | 0 µM | 150.2 | ± 15.8 | 1.00 |
| Treatment 1 | 1 µM | 225.7 | ± 20.3 | 1.50 |
| Treatment 2 | 5 µM | 310.4 | ± 28.9 | 2.07 |
| Treatment 3 | 10 µM | 345.9 | ± 32.1 | 2.30 |
Detailed Experimental Protocol
This protocol is designed for immunofluorescence staining of laminin-5 in cultured human keratinocytes or fibroblasts grown on coverslips. Modifications may be necessary for tissue sections.
Materials and Reagents
-
Human keratinocytes or fibroblasts
-
Cell culture medium and supplements
-
This compound solution (stock concentration of 1 mM in sterile water or appropriate solvent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-Laminin-5 polyclonal antibody (or a validated monoclonal antibody)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass slides and coverslips
-
Humidified chamber
-
Fluorescence microscope with appropriate filters
Experimental Workflow
Workflow for immunofluorescence staining of laminin-5.
Step-by-Step Procedure
-
Cell Culture and Treatment: a. Seed human keratinocytes or fibroblasts onto sterile glass coverslips in a 24-well plate at an appropriate density. b. Allow cells to adhere and grow for 24-48 hours in standard culture conditions. c. Treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for 24-72 hours. Include a vehicle-only control.
-
Fixation: a. Gently aspirate the culture medium. b. Wash the cells twice with PBS. c. Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): a. Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Add Blocking Buffer to each well and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-Laminin-5 antibody in Blocking Buffer to its optimal concentration (typically 1:100 to 1:500, to be determined empirically). b. Aspirate the blocking solution and add the diluted primary antibody to each coverslip. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. The next day, wash the coverslips three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 to 1:1000). Protect from light from this point forward. c. Add the diluted secondary antibody to each coverslip and incubate for 1-2 hours at room temperature in the dark in a humidified chamber.
-
Counterstaining: a. Wash the coverslips three times with PBS for 5 minutes each in the dark. b. Incubate the coverslips with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei. c. Wash the coverslips twice with PBS.
-
Mounting: a. Carefully remove the coverslips from the wells and briefly dip them in distilled water to remove salt crystals. b. Wick away excess water and mount the coverslips onto glass slides with a drop of antifade mounting medium. c. Seal the edges of the coverslips with clear nail polish to prevent drying.
-
Imaging and Analysis: a. Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI. b. Capture images using consistent settings (e.g., exposure time, gain) for all samples to allow for accurate comparison. c. Quantify the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). Measure the mean fluorescence intensity per cell or per unit area for each treatment group.
Controls and Troubleshooting
A comprehensive set of controls is crucial for the validation of immunofluorescence results.
Essential controls for immunofluorescence experiments.
| Issue | Possible Cause | Solution |
| No Signal or Weak Signal | Ineffective primary antibody | Use a primary antibody validated for immunofluorescence. |
| Low protein expression | Use a positive control to confirm protein presence. Consider signal amplification methods. | |
| Incorrect secondary antibody | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Photobleaching | Use an antifade mounting medium and minimize exposure to light. | |
| High Background | Non-specific antibody binding | Increase blocking time or change blocking agent. Titrate antibody concentrations. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Autofluorescence | View an unstained sample to assess autofluorescence. Use fresh fixative solutions. | |
| Non-specific Staining | Primary or secondary antibody concentration too high | Perform antibody titration to find the optimal concentration. |
| Cross-reactivity of secondary antibody | Run a "secondary antibody only" control. |
Conclusion
Immunofluorescence staining is a powerful technique to visualize and quantify the effects of this compound on laminin-5 expression. By following this detailed protocol and incorporating appropriate controls, researchers can obtain reliable and reproducible data to support the development of novel skincare ingredients and therapies aimed at improving skin health and combating the signs of aging. The observed increase in laminin-5 expression following this compound treatment provides a clear biological endpoint for assessing its efficacy in strengthening the dermal-epidermal junction.
References
Application Notes: Gene Expression Analysis of Extracellular Matrix Proteins with Hexapeptide-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-10, commercially known as Serilesine®, is a synthetic peptide that mimics a specific adhesion sequence of laminin-5, a key protein in the dermo-epidermal junction (DEJ).[1] Its primary function is to restore the cutaneous structure by strengthening the DEJ, which can weaken with age.[1] this compound achieves this by stimulating the synthesis of crucial extracellular matrix (ECM) proteins, notably laminin-5 and α6-integrin, leading to enhanced cell adhesion and proliferation of both keratinocytes and fibroblasts.[1][2][3] This ultimately results in improved skin firmness, density, and elasticity. These application notes provide a detailed overview of the effects of this compound on ECM protein gene expression and offer comprehensive protocols for its in vitro analysis.
Mechanism of Action
This compound acts as a signaling molecule that promotes the synthesis of proteins vital for the integrity of the dermo-epidermal junction. By mimicking a sequence of laminin, it enhances the production of laminin-5 and α6-integrin, which are essential for the formation of hemidesmosomes. These structures anchor keratinocytes to the basement membrane, thus reinforcing the connection between the epidermis and the dermis. The increased production of these proteins stimulates fibroblast and keratinocyte activity, leading to a restructuring and redensifying effect on the skin. While direct quantitative data on the gene expression of collagen and elastin in response to this compound is limited in publicly available literature, its role in supporting collagen rebuilding has been noted.
Data Presentation: Gene Expression Analysis
Due to the limited availability of specific quantitative gene expression data for this compound, the following tables present representative data from studies on other bioactive peptides that also stimulate ECM synthesis in human dermal fibroblasts. This data illustrates the expected outcomes of experiments designed to test the efficacy of this compound.
Table 1: Illustrative Gene Expression Changes in Human Dermal Fibroblasts Treated with a Bioactive Peptide. This data is adapted from a study on collagen peptides and demonstrates the potential upregulation of key ECM genes.
| Gene | Function | Treatment Concentration | Fold Change vs. Control (mRNA level) |
| COL1A1 | Collagen Type I Alpha 1 Chain | 0.01% | +108.4% |
| 1% | +60.5% | ||
| ELN | Elastin | 0.01% | +35.2% |
| 1% | +42.1% | ||
| LAMA3 | Laminin Subunit Alpha 3 | - | Data not available |
| LAMB3 | Laminin Subunit Beta 3 | - | Data not available |
| LAMC2 | Laminin Subunit Gamma 2 | - | Data not available |
| ITGA6 | Integrin Subunit Alpha 6 | - | Data not available |
| FN1 | Fibronectin 1 | - | Data not available |
Note: The presented data is for illustrative purposes and is based on studies of collagen peptides, not this compound. The variation in response at different concentrations is a common observation in such studies.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in dermal fibroblasts.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Dermal Fibroblasts
Objective: To treat cultured human dermal fibroblasts with this compound to assess its effect on ECM gene expression.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Sterile, cell culture-grade water or PBS for reconstitution
-
6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HDFs in 6-well plates at a density of 1 x 10^5 cells per well and allow them to adhere and grow for 24 hours in a CO2 incubator.
-
Peptide Preparation: Reconstitute the lyophilized this compound in sterile water or PBS to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in DMEM to achieve the desired final treatment concentrations (e.g., 0.001%, 0.01%, 0.1% v/v). A vehicle control (DMEM with the same concentration of the reconstitution solvent) should also be prepared.
-
Treatment: After 24 hours of cell adhesion, replace the culture medium with the prepared this compound solutions or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) in the CO2 incubator.
Protocol 2: RNA Isolation and cDNA Synthesis
Objective: To isolate total RNA from treated fibroblasts and synthesize complementary DNA (cDNA) for qPCR analysis.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (for RNA quantification)
Procedure:
-
RNA Isolation: At the end of the incubation period, lyse the cells directly in the wells using the lysis buffer provided in the RNA isolation kit. Follow the manufacturer's protocol for the complete RNA isolation procedure.
-
RNA Quantification and Quality Check: Elute the RNA in RNase-free water. Measure the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit according to the manufacturer's instructions.
Protocol 3: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative gene expression of target ECM proteins.
Materials:
-
Synthesized cDNA
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for target genes (COL1A1, ELN, LAMA3, etc.) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Primer Design: Design or obtain validated primers for the target ECM genes and a stable housekeeping gene.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression of the target genes in this compound-treated samples relative to the vehicle control, normalized to the housekeeping gene.
Conclusion
This compound demonstrates significant potential as an active ingredient in skincare formulations aimed at improving skin firmness and elasticity. Its mechanism of action, centered on strengthening the dermo-epidermal junction through the upregulation of key ECM proteins, is well-supported by qualitative data. The provided protocols offer a robust framework for researchers and drug development professionals to quantitatively assess the effects of this compound on the gene expression of a comprehensive panel of extracellular matrix proteins, thereby substantiating its efficacy and furthering our understanding of its molecular benefits.
References
In Vivo Topical Application of Hexapeptide-10 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-10, commercially known as Serilesine®, is a synthetic peptide increasingly utilized in cosmetic formulations for its purported anti-aging and skin-firming properties. It is a fragment of laminin, an extracellular matrix protein crucial for the integrity of the dermo-epidermal junction (DEJ). While in vitro studies and manufacturer data suggest significant efficacy in stimulating key proteins for skin structure, detailed in vivo studies in animal models are not extensively available in peer-reviewed scientific literature. This document provides a comprehensive overview of the proposed mechanism of action of this compound and presents generalized protocols for its in vivo topical application in animal models for skin aging and wound healing studies. These protocols are based on established methodologies for similar compounds and are intended to serve as a foundational guide for researchers.
Introduction
This compound is a six-amino-acid peptide (Ser-Ile-Lys-Val-Ala-Val) that mimics a sequence of the alpha-chain of laminin.[1] Its primary proposed function is to enhance the structural integrity of the skin by strengthening the dermo-epidermal junction (DEJ). The DEJ is a complex basement membrane zone that anchors the epidermis to the dermis, and its degradation is a hallmark of skin aging, leading to decreased firmness and the formation of wrinkles.[2][3] By promoting the synthesis of crucial DEJ proteins, this compound is claimed to redensify and restructure the skin.
Proposed Mechanism of Action
This compound is believed to exert its effects by upregulating the synthesis of two key proteins essential for the formation and stability of the DEJ:
-
Laminin-5: A major component of the basement membrane that provides structural support and mediates cell adhesion.
-
α6-Integrin: A transmembrane receptor on keratinocytes that binds to laminin-5, forming hemidesmosomes, which are critical for anchoring the epidermis to the dermis.
The stimulation of laminin-5 and α6-integrin by this compound is thought to enhance cell adhesion and proliferation, leading to a stronger and more cohesive DEJ. This, in turn, is expected to improve skin firmness, elasticity, and overall appearance.
Quantitative Data Summary
The quantitative data available for this compound primarily originates from manufacturer-led in vitro and ex vivo studies. It is crucial to note that these findings have not been independently verified in peer-reviewed animal studies.
| Parameter Measured | Reported Effect | Source of Data |
| Laminin-5 Synthesis | Increase | Manufacturer Data |
| α6-Integrin Synthesis | Increase | Manufacturer Data |
| Keratinocyte Proliferation | Increase | Manufacturer Data |
| Fibroblast Proliferation | Increase | Manufacturer Data |
| Skin Firmness & Elasticity | Improvement | Manufacturer Data |
| Skin Density | Increase | Manufacturer Data |
Generalized Experimental Protocols for In Vivo Topical Application
The following protocols are generalized frameworks for evaluating the efficacy of a topical peptide like this compound in animal models. The specific parameters (e.g., animal strain, age, peptide concentration, vehicle) should be optimized based on preliminary studies.
Protocol 1: Anti-Aging Effects in a Photo-Aged Mouse Model
Objective: To evaluate the efficacy of topically applied this compound in improving skin elasticity, hydration, and histological markers of aging in a UVB-induced photo-aged mouse model.
Animal Model:
-
Species: Mouse
-
Strain: SKH-1 hairless mice are commonly used for photo-aging studies. C57BL/6 mice can also be used, with the need for regular shaving of the application area.
-
Age: 6-8 weeks at the start of the study.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups (n=10-15 per group):
-
Control (No Treatment): No UVB exposure, no topical application.
-
UVB + Vehicle: Exposed to UVB and treated with the vehicle cream/gel.
-
UVB + this compound (Low Dose): Exposed to UVB and treated with a low concentration of this compound in the vehicle.
-
UVB + this compound (High Dose): Exposed to UVB and treated with a high concentration of this compound in the vehicle.
-
(Optional) Positive Control: Exposed to UVB and treated with a known anti-aging agent (e.g., retinoic acid).
Methodology:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week.
-
Photo-aging Induction:
-
The dorsal skin of the mice in the UVB-exposed groups is irradiated with UVB light 3 times a week for 8-12 weeks.
-
The UVB dose should be gradually increased to induce chronic skin damage without causing burns.
-
-
Topical Application:
-
Following the photo-aging induction period, the respective topical formulations (vehicle, this compound low dose, this compound high dose) are applied to the dorsal skin daily for 4-8 weeks.
-
A typical application volume is 100-200 µL, gently spread over the designated skin area.
-
-
Efficacy Assessments:
-
Biophysical Measurements: Performed weekly or bi-weekly.
-
Skin Elasticity: Measured using a cutometer.
-
Transepidermal Water Loss (TEWL): Measured using a tewameter to assess skin barrier function.
-
Skin Hydration: Measured using a corneometer.
-
-
Macroscopic Evaluation: Wrinkle formation can be visually scored and documented with high-resolution photography.
-
-
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Skin biopsies are collected for:
-
Histology: Hematoxylin and eosin (H&E) staining for epidermal thickness and dermal structure. Masson's trichrome staining for collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Staining for laminin-5, α6-integrin, collagen types I and III.
-
Biochemical Analysis: Hydroxyproline assay to quantify collagen content.
-
-
Protocol 2: Wound Healing Effects in a Rat Excisional Wound Model
Objective: To assess the potential of topically applied this compound to accelerate wound closure and improve the quality of healed skin in a full-thickness excisional wound model in rats.
Animal Model:
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley.
-
Age: 8-10 weeks.
-
Housing: Individual housing after wounding to prevent interference with the wound site.
Experimental Groups (n=8-12 per group):
-
Untreated Control: Wound created, no treatment applied.
-
Vehicle Control: Wound treated with the vehicle gel/cream.
-
This compound Treatment: Wound treated with this compound formulated in the vehicle.
-
Positive Control: Wound treated with a commercial wound healing agent (e.g., a growth factor-containing gel).
Methodology:
-
Acclimatization: Animals are acclimatized for one week.
-
Wounding Procedure:
-
Animals are anesthetized.
-
The dorsal area is shaved and disinfected.
-
A full-thickness excisional wound (e.g., 8 mm diameter) is created using a sterile biopsy punch.
-
-
Topical Application:
-
Immediately after wounding (Day 0), the respective treatments are applied to the wound.
-
The application is repeated daily or every other day. The wound may be covered with a semi-occlusive dressing.
-
-
Efficacy Assessments:
-
Wound Closure Rate: The wound area is traced or photographed on days 0, 3, 7, 10, and 14 (or until closure). The percentage of wound closure is calculated.
-
Macroscopic Observation: The quality of the wound bed and surrounding skin is observed for signs of inflammation, infection, and granulation tissue formation.
-
-
Endpoint Analysis:
-
Animals are euthanized at different time points (e.g., day 7 and day 14) to assess the healing process.
-
The entire wound area with surrounding skin is excised for:
-
Histology: H&E staining to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining for collagen deposition and organization.
-
Immunohistochemistry: Staining for markers of angiogenesis (e.g., CD31), and inflammation (e.g., CD45).
-
Tensile Strength Measurement: On a later time point (e.g., day 21), the tensile strength of the healed skin can be measured to assess the functional quality of the scar tissue.
-
-
Conclusion
This compound presents a compelling mechanism of action for anti-aging and skin repair applications by targeting the dermo-epidermal junction. However, the lack of publicly available, detailed in vivo animal studies necessitates further research to substantiate the claims made in commercial literature. The generalized protocols provided herein offer a starting point for researchers to design and conduct such studies, which would be invaluable in validating the efficacy of this compound and elucidating its full therapeutic potential in dermatology and cosmetic science.
References
Troubleshooting & Optimization
Hexapeptide-10 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Hexapeptide-10 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound, also known as Serilesine, is a synthetic peptide with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val (SIKVAV)[1][2]. It is primarily used in cosmetic and research applications for its ability to improve skin firmness and elasticity[3]. It functions by stimulating the synthesis of laminin-5 and α6-integrin, key proteins for cell adhesion at the dermal-epidermal junction[2][4].
Q2: What is the expected solubility of this compound?
This compound is generally considered to be soluble in water. One supplier specifies a solubility of greater than 1 mg/mL in water. It is also soluble in other solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Due to the presence of both hydrophobic (Isoleucine, Valine, Alanine) and hydrophilic/charged (Serine, Lysine) residues, its solubility can be influenced by the properties of the aqueous buffer, such as pH and the presence of salts.
Q3: How should I store this compound powder and stock solutions?
Lyophilized this compound powder should be stored at -20°C for long-term stability. Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These stock solutions should also be stored at -20°C or -80°C.
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
My this compound is not dissolving in my aqueous buffer. What should I do?
If you are experiencing difficulty dissolving this compound, follow this systematic troubleshooting guide. It is always recommended to first test the solubility with a small amount of the peptide before dissolving the entire sample.
Issue 1: Peptide appears as insoluble particles or a cloudy suspension in water or neutral buffer (e.g., PBS, pH 7.4).
-
Potential Cause: While generally water-soluble, the hydrophobic residues in this compound can sometimes lead to poor solubility or aggregation in neutral aqueous solutions, especially at higher concentrations. The presence of salts in buffers like PBS can also sometimes hinder the solubility of certain peptides.
-
Troubleshooting Steps:
-
Sonication: Briefly sonicate the solution in a water bath. This can help to break up aggregates and improve dissolution.
-
Gentle Warming: Gently warm the solution to a temperature not exceeding 40°C. This can increase the kinetic energy and aid in dissolving the peptide. Avoid excessive heat as it may degrade the peptide.
-
pH Adjustment: Since this compound has a net positive charge at neutral pH (due to the Lysine residue and the N-terminus), it is classified as a basic peptide. If it does not dissolve in water or neutral buffer, try adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) dropwise until the peptide dissolves. The acidic environment will protonate the amine groups, increasing the peptide's overall positive charge and its interaction with water.
-
Issue 2: The peptide dissolves initially but then precipitates out of solution.
-
Potential Cause: The concentration of the peptide may be too high for the chosen buffer system, leading to saturation and precipitation. Changes in temperature can also affect solubility.
-
Troubleshooting Steps:
-
Dilution: Try preparing a more dilute stock solution. It is often better to dissolve the peptide at a higher concentration in a minimal amount of a suitable solvent and then dilute it into your final buffer.
-
Maintain Consistent Temperature: Ensure the temperature of your solutions is stable. Some peptides are less soluble at lower temperatures.
-
Issue 3: I need to use an organic co-solvent. Which one should I choose and how should I use it?
-
Potential Cause: For some applications requiring higher concentrations, or if the peptide proves to be particularly difficult to dissolve in aqueous buffers alone, an organic co-solvent may be necessary.
-
Troubleshooting Steps:
-
Solvent Selection: Dimethyl Sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides and is generally well-tolerated in many biological assays at low final concentrations. One source indicates a solubility of 4 mg/mL for this compound in DMSO with the aid of ultrasonication.
-
Proper Technique:
-
First, dissolve the this compound in a small amount of 100% DMSO.
-
Then, slowly add this concentrated stock solution dropwise into your vigorously stirring aqueous buffer to the final desired concentration. This method prevents the peptide from precipitating out due to rapid solvent exchange.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Ile-Lys-Val-Ala-Val (SIKVAV) | |
| Molecular Formula | C28H53N7O8 | |
| Molecular Weight | 615.77 g/mol | |
| Net Charge at pH 7 | +1 (Basic Peptide) | Calculated |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Recommendations & Remarks | Reference |
| Water | Soluble (>1 mg/mL) | Recommended as the first solvent to try. Sonication may aid dissolution. | |
| PBS (pH 7.4) | Moderately Soluble | Salts may slightly decrease solubility compared to pure water. If issues arise, consider pH adjustment. | |
| Dilute Acetic Acid (e.g., 10%) | Readily Soluble | Use if the peptide does not dissolve in water or neutral buffer. | |
| DMSO | Soluble (4 mg/mL) | Use as a last resort for high concentrations. Requires ultrasonication. Ensure final DMSO concentration is compatible with your experiment. | |
| Ethanol | Soluble | Can be used as an alternative organic solvent. |
Experimental Protocols
Protocol 1: Standard Solubilization of this compound in an Aqueous Buffer
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile, distilled water or your aqueous buffer (e.g., Tris-HCl, PBS) to achieve the target concentration (start with ≤ 1 mg/mL).
-
Vortex the solution for 30-60 seconds.
-
If the peptide is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution. A fully dissolved peptide solution should be clear and free of visible particles.
-
If the solution remains cloudy, proceed to Protocol 2.
Protocol 2: pH-Adjusted Solubilization for Basic Peptides
-
Follow steps 1 and 2 from Protocol 1.
-
Add sterile, distilled water to the peptide.
-
While vortexing, add a 10% acetic acid solution dropwise until the peptide completely dissolves.
-
Once dissolved, you can further dilute the solution with your desired aqueous buffer. Be mindful of the final pH of your solution and adjust if necessary for your experiment.
Protocol 3: Solubilization using an Organic Co-Solvent
-
Follow steps 1 and 2 from Protocol 1.
-
Add a minimal amount of high-purity DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 4 mg/mL).
-
Sonicate the vial until the peptide is fully dissolved.
-
While vigorously stirring your final aqueous buffer, add the concentrated DMSO stock solution dropwise to achieve the desired final peptide concentration. Ensure the final DMSO concentration is low enough not to interfere with your downstream applications.
Mandatory Visualizations
References
Technical Support Center: Optimizing Hexapeptide-10 Stability in Experimental Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Hexapeptide-10.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability in aqueous solutions?
A1: The optimal pH range for this compound stability is between 5 and 8.[1] Formulation outside of this range, particularly in acidic conditions, can lead to hydrolysis of the peptide bonds, reducing its efficacy.[1]
Q2: What is the maximum temperature this compound can be exposed to during formulation?
A2: To ensure stability, this compound should be incorporated into formulations at a temperature below 45°C.[1] Higher temperatures can accelerate degradation pathways, leading to a loss of active peptide.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored in a cool, dark, and clean place. The recommended storage conditions are -20°C for a shelf life of up to 36 months, or 2-8°C for a shelf life of up to 12 months.[1]
Q4: What are the primary degradation pathways for this compound?
A4: Like many peptides, the primary degradation pathway for this compound in aqueous formulations is hydrolysis, which is the cleavage of its peptide bonds. This process can be catalyzed by both acidic and basic conditions. Other potential degradation pathways include oxidation, particularly if the formulation contains pro-oxidant ingredients or is exposed to light and oxygen.
Q5: Is this compound compatible with common cosmetic excipients?
A5: this compound is generally compatible with many common cosmetic ingredients. However, strong oxidizing agents, highly acidic or alkaline materials, and certain chelating agents could potentially impact its stability. It is always recommended to conduct compatibility studies with your specific formulation matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Peptide Potency in Formulation | pH Instability: The formulation's pH is outside the optimal 5-8 range. | Adjust the pH of the final formulation to be within the 5-8 range using appropriate buffering agents. |
| High-Temperature Exposure: The peptide was added at a temperature above 45°C during manufacturing. | Incorporate this compound during the cool-down phase of the formulation process, ensuring the temperature is below 45°C.[1] | |
| Microbial Contamination: Microbial growth can lead to enzymatic degradation of the peptide. | Ensure the use of an effective preservative system in the formulation. | |
| Physical Instability of the Formulation (e.g., precipitation, discoloration) | Incompatibility with Excipients: Interaction with other ingredients in the formulation. | Conduct a systematic compatibility study by preparing simplified formulations to identify the problematic excipient. Consider alternative excipients with a better compatibility profile. |
| Oxidation: Exposure to air or pro-oxidant ingredients. | Incorporate antioxidants into the formulation and use airless or opaque packaging to minimize exposure to oxygen and light. | |
| Inconsistent Experimental Results | Improper Storage: Incorrect storage of the stock solution or final formulation. | Adhere strictly to the recommended storage conditions (-20°C for long-term, 2-8°C for short-term). |
| Inaccurate Quantification: The analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method to accurately separate and quantify the intact this compound from its degradation products. |
Quantitative Stability Data
The following table summarizes the recommended environmental parameters for maintaining this compound stability.
| Parameter | Optimal Range/Condition | Shelf Life |
| pH in Aqueous Solution | 5 - 8 | Not specified, but stability decreases outside this range. |
| Incorporation Temperature | < 45°C | N/A |
| Storage (Lyophilized Powder) | -20°C | 36 months |
| 2 - 8°C | 12 months |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are crucial for specific formulations.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound reference standard
-
Sample formulations
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 5% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample formulations in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Filter samples through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the reference standard to determine the retention time of the intact this compound.
-
Inject the stability samples and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent peptide.
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade the peptide to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water or a relevant buffer system.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in skin cells.
Caption: Workflow for forced degradation stability testing.
Caption: Troubleshooting logic for loss of peptide potency.
References
Technical Support Center: Hexapeptide-10 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Hexapeptide-10 in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound, also known by the trade name Serilesine®, is a synthetic peptide with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val.[1] Its primary biological activity is to promote cell adhesion and proliferation.[2][3] It functions by mimicking a sequence of laminin, a key protein in the extracellular matrix.[4] Specifically, this compound stimulates the synthesis of laminin-5 and α6-integrin, which are crucial for the formation and maintenance of the dermo-epidermal junction.[4] This action strengthens the connection between epidermal and dermal cells, leading to improved skin structure and firmness. In cell culture, it is often used to study skin aging, wound healing, and tissue regeneration.
Q2: What are the main causes of this compound degradation in cell culture?
Like other peptides, this compound is susceptible to degradation in aqueous environments such as cell culture media. The primary causes of degradation include:
-
Enzymatic Degradation: Proteases and peptidases present in the cell culture medium, often secreted by the cells themselves or present in serum supplements, can cleave the peptide bonds of this compound.
-
Chemical Instability:
-
Hydrolysis: The peptide bonds can be non-enzymatically cleaved by water, a process that can be influenced by pH and temperature.
-
Oxidation: While this compound does not contain highly susceptible residues like Cysteine or Methionine, some amino acids can still undergo oxidative modifications over long incubation periods.
-
Deamidation: Although this compound does not contain Asparagine or Glutamine, which are prone to deamidation, this is a common degradation pathway for many other peptides.
-
Q3: How can I store this compound to ensure its stability before use?
Proper storage is crucial for maintaining the integrity of this compound.
-
Lyophilized Powder: For long-term storage, this compound should be kept as a lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Under these conditions, it can be stable for several years.
-
Stock Solutions: Once dissolved, peptides are less stable. It is recommended to prepare concentrated stock solutions in a sterile, appropriate solvent (e.g., sterile distilled water or a buffer with a pH of 5-7). These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage (up to a month), solutions can be kept at -20°C. For longer periods (up to 6 months), -80°C is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent biological effect of this compound over time. | Peptide degradation in the cell culture medium. | 1. Optimize Media Replacement Schedule: Increase the frequency of media changes to replenish the this compound concentration. 2. Use Serum-Free or Reduced-Serum Media: Serum contains proteases that can degrade the peptide. If possible, adapt cells to serum-free or low-serum conditions. 3. Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the culture medium to reduce enzymatic degradation. 4. Verify Peptide Integrity: Analyze the concentration and purity of this compound in your stock solution and in the culture medium over time using HPLC. |
| Precipitation or cloudiness in the culture medium after adding this compound. | Poor peptide solubility or aggregation. | 1. Review Solubilization Protocol: Ensure the peptide is fully dissolved in the initial solvent before adding it to the culture medium. Sonication may aid dissolution. 2. Adjust pH of Stock Solution: The pH of the peptide stock solution can affect its solubility. A pH range of 5-7 is generally optimal for peptide stability. 3. Use a Different Solvent for Stock Solution: If water is not effective, consider using a small amount of a compatible organic solvent like DMSO for the initial stock, ensuring the final concentration in the culture medium is non-toxic to cells (typically <0.5%). |
| Changes in cell morphology or viability not attributable to the expected effects of this compound. | Accumulation of toxic degradation byproducts or contamination. | 1. Monitor Peptide Degradation: Use analytical methods like HPLC-MS to identify and quantify potential degradation products. 2. Assess Cytotoxicity of Potential Byproducts: If degradation products are identified, test their effects on cell viability and morphology in separate experiments. 3. Ensure Sterility: Filter-sterilize the this compound stock solution before use to prevent microbial contamination. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound (lyophilized powder)
-
Sterile, distilled water or appropriate buffer for reconstitution
-
Cell culture medium (with and without serum, and with and without cells)
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a concentration of 1 mg/mL. Filter-sterilize through a 0.22 µm filter.
-
Sample Preparation:
-
Spike the cell culture medium (e.g., DMEM with 10% FBS) with this compound to a final concentration of 10 µg/mL.
-
Prepare parallel conditions: medium with serum and cells, medium with serum without cells, and serum-free medium without cells.
-
-
Incubation: Incubate the prepared media under standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Collection: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect aliquots of the media.
-
Sample Processing: To stop enzymatic activity, precipitate proteins by adding two volumes of cold acetonitrile with 0.1% TFA to one volume of the collected medium. Vortex and centrifuge at high speed to pellet the precipitate.
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV at 214 nm.
-
-
Data Analysis: Quantify the peak area corresponding to intact this compound at each time point. Calculate the percentage of remaining peptide relative to the 0-hour time point to determine its half-life under different conditions.
Protocol 2: Monitoring this compound Degradation Products by LC-MS
This protocol allows for the identification of potential degradation products of this compound.
Materials:
-
Same as Protocol 1, with the addition of a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Methodology:
-
Follow steps 1-5 from Protocol 1.
-
LC-MS Analysis:
-
Inject the supernatant from the processed samples into the LC-MS system.
-
Use a similar chromatographic method as in Protocol 1.
-
The mass spectrometer should be operated in positive ion mode to detect the protonated molecular ion of this compound (m/z) and its potential fragments.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected mass of this compound.
-
Search for new peaks in the chromatograms of later time points that are absent at time 0.
-
Analyze the mass spectra of these new peaks to identify potential degradation products (e.g., smaller peptide fragments resulting from cleavage of the peptide backbone).
-
Signaling Pathways and Workflows
References
Troubleshooting low yield in solid-phase synthesis of Hexapeptide-10
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of Hexapeptide-10. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low peptide yields during the synthesis of this compound, a synthetic peptide containing Alanine, Isoleucine, Lysine, Serine, and Valine residues.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase synthesis of this compound?
Low yield in the SPPS of this compound can arise from several factors:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[2]
-
Poor Coupling Efficiency: The incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to deletion sequences. This can be particularly challenging with sterically hindered amino acids like Isoleucine and Valine present in this compound.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate due to intermolecular hydrogen bonding, making the reactive sites inaccessible to reagents.[2][3]
-
Resin and Linker Issues: Suboptimal resin choice, inconsistent resin swelling, or instability of the linker under reaction conditions can significantly impact the final yield.[4]
-
Problems during Cleavage and Final Deprotection: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups will result in a lower recovery of the final product.
-
Side Reactions: Undesirable chemical reactions, such as diketopiperazine formation, especially when Proline is one of the first two residues, can reduce the yield of the target peptide. Although this compound does not contain Proline, other side reactions can still occur.
Q2: How can I identify the specific cause of low yield in my this compound synthesis?
Identifying the root cause requires careful monitoring during the synthesis and analysis of the crude product:
-
Real-time Monitoring: Some automated peptide synthesizers offer real-time UV monitoring of the Fmoc deprotection step, which can indicate incomplete reactions.
-
Kaiser Test: This colorimetric test detects free primary amines on the resin. A positive result after a coupling step indicates incomplete coupling, while a negative result after deprotection suggests incomplete Fmoc removal.
-
Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by mass spectrometry is crucial for identifying the presence of deletion sequences (missing amino acids) or truncated sequences (synthesis terminated prematurely).
-
High-Performance Liquid Chromatography (HPLC) Analysis: HPLC of the crude product can reveal the purity of the peptide and the presence of byproducts, giving an indication of the success of the synthesis.
Q3: What is the amino acid sequence of this compound?
This compound is a synthetic peptide composed of six amino acids: Alanine, Isoleucine, Lysine, Serine, and Valine. The exact sequence can vary, but a common one is reported to be Ser-Val-Ile-Lys-Ala-Ser.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: Low Yield with Significant Deletion Sequences Observed in MS
This issue points towards inefficient amino acid coupling.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance | The presence of sterically hindered amino acids like Isoleucine and Valine in this compound can slow down coupling reactions. Solution: Increase the coupling time and/or perform a "double coupling" for these residues. | --INVALID-LINK-- |
| Peptide Aggregation | The growing peptide chain may aggregate on the resin, blocking reactive sites. Solution: Use aggregation-disrupting solvents like N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). Consider using a lower-loading resin to increase the distance between peptide chains. | - |
| Inefficient Coupling Reagent | The chosen coupling reagent may not be potent enough for difficult couplings. Solution: Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. | --INVALID-LINK-- |
| Poor Resin Swelling | Inadequate swelling of the resin can limit the accessibility of reactive sites. Solution: Ensure the resin is properly swollen in a suitable solvent (e.g., DMF or NMP) before the first coupling step. | --INVALID-LINK-- |
Problem 2: Low Yield with Significant Truncated Sequences Observed in MS
This is a strong indicator of incomplete Fmoc deprotection.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Insufficient Deprotection Time | Standard deprotection times may not be sufficient, especially for longer peptides or those prone to aggregation. Solution: Increase the deprotection time or perform a second deprotection step. | --INVALID-LINK-- |
| Degraded Deprotection Reagent | The piperidine solution used for deprotection can degrade over time. Solution: Always use a fresh, high-quality piperidine solution. | - |
| Peptide Aggregation | Aggregation can physically block the N-terminal Fmoc group. Solution: In addition to using NMP, consider incorporating pseudoproline dipeptides if the sequence allows, or perform the synthesis at an elevated temperature (e.g., 60°C). | - |
| Steric Hindrance | Bulky side chains near the N-terminus can hinder the approach of the deprotection reagent. Solution: Extend the deprotection time or use a stronger base solution, for example, by adding 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. | --INVALID-LINK-- |
Problem 3: Very Low or No Peptide Recovery After Cleavage
This suggests an issue with the final cleavage and workup steps.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Incomplete Cleavage | The cleavage cocktail may not be strong enough or the reaction time may be too short to fully release the peptide from the resin. Solution: Increase the cleavage reaction time or use a stronger cleavage cocktail. It is advisable to perform a small-scale test cleavage first. | --INVALID-LINK-- |
| Peptide Precipitation in Cleavage Cocktail | The cleaved peptide may be insoluble in the cleavage cocktail. Solution: After cleavage, filter the resin and precipitate the peptide from the filtrate using cold diethyl ether. If the peptide remains soluble, try a different precipitating solvent. | --INVALID-LINK-- |
| Side Reactions During Cleavage | Reactive carbocations generated during cleavage can modify sensitive residues. Solution: Ensure the cleavage cocktail contains appropriate scavengers. For this compound, which contains Serine and Lysine, a standard scavenger cocktail should be sufficient. | --INVALID-LINK-- |
| Oxidation of the Peptide | If the peptide is susceptible to oxidation and not handled properly during workup, this can lead to loss of the desired product. Solution: Handle the cleaved peptide under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. | - |
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as DMF or NMP, to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. For polystyrene-based resins, a longer swelling time (e.g., 1-2 hours) is recommended.
Protocol 2: Amino Acid Coupling
-
Following Fmoc deprotection and washing, add the protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) dissolved in DMF or NMP to the reaction vessel.
-
Add a base, typically diisopropylethylamine (DIPEA), in an amount sufficient to neutralize the amino acid salt and catalyze the reaction.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
To perform a "double couple," drain the reaction vessel and repeat steps 1-3 with a fresh solution of amino acid, coupling reagent, and base.
-
After the coupling is complete, wash the resin thoroughly with DMF or NMP to remove excess reagents.
Protocol 3: Fmoc Deprotection
-
Wash the peptide-resin with DMF.
-
Add a 20% solution of piperidine in DMF to the reaction vessel.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
For difficult sequences, repeat steps 2-4.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
Protocol 4: Peptide Cleavage and Deprotection
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail for standard side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the peptide pellet with cold ether, and dry the final product under vacuum.
Visualizations
References
Technical Support Center: Hexapeptide-10 Purity and Impurity Profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from Hexapeptide-10 preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound, also known by its trade name Serilesine®, is a synthetic peptide that mimics an adhesion sequence of the laminin protein.[1] Its primary function is to strengthen the dermo-epidermal junction by stimulating the synthesis of key proteins like laminin-5 and α6-integrin.[2][3][4] This action helps to restructure the skin, enhancing its firmness and elasticity.[1]
Q2: What are the common types of impurities found in synthetic this compound preparations?
A2: Impurities in synthetic peptides are typically categorized as process-related or product-related.
-
Process-Related Impurities: These arise during solid-phase peptide synthesis (SPPS) and include truncated sequences (incomplete peptide chains), deletion sequences (missing one or more amino acids), and peptides with incomplete deprotection of side chains.
-
Product-Related Impurities: These are modifications of the target peptide that can occur during synthesis, purification, or storage, such as oxidation (e.g., of methionine residues, if present), deamidation, or aggregation.
-
Residual Reagents: By-products from the cleavage process and residual solvents or reagents, such as trifluoroacetic acid (TFA), are also common.
Q3: Which analytical methods are standard for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectrometric techniques is standard for peptide purity analysis.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining peptide purity. It separates the target peptide from its impurities, and the purity is calculated based on the relative peak areas in the chromatogram, typically detected at 210-220 nm.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is used to confirm the molecular weight of the target peptide and to identify impurities by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides more accurate mass data for confident impurity identification.
-
Amino Acid Analysis (AAA): This technique is used to determine the net peptide content (NPC) by quantifying the amino acid composition of the preparation. This helps to account for non-peptide components like water and counterions, which are not reflected in HPLC purity analysis.
Q4: What is the most effective method for removing impurities from this compound?
A4: The standard and most effective method for purifying synthetic peptides is preparative Reverse-Phase High-Performance Liquid Chromatography (preparative RP-HPLC) . This technique uses the same separation principles as analytical RP-HPLC but on a larger scale, allowing for the collection of fractions containing the purified peptide, which are then typically lyophilized.
Q5: My peptide is supplied as a TFA salt. Is trifluoroacetic acid (TFA) an impurity?
A5: Trifluoroacetic acid (TFA) is an ion-pairing agent used during the purification of peptides by RP-HPLC. After purification and lyophilization, the peptide exists as a TFA salt, where the positively charged amino groups on the peptide are associated with negatively charged trifluoroacetate anions. While free TFA is largely removed, these counterions remain and are a necessary part of the final product for stability and solubility. They are not considered impurities in the same way as synthesis-related peptides but do contribute to the gross weight of the peptide powder. The net peptide content, determined by methods like AAA, accounts for the mass of these counterions.
Troubleshooting Guides
Issue 1: My analytical HPLC chromatogram shows multiple unexpected peaks.
-
Question: I ran an analytical RP-HPLC on my this compound sample and see the main product peak, but also several other significant peaks. What could they be and how do I identify them?
-
Answer: The presence of multiple peaks indicates impurities. The first step is to characterize these impurities using mass spectrometry (LC-MS). The mass difference between an impurity peak and the main this compound peak can reveal its identity.
-
Workflow for Identification:
-
Run LC-MS Analysis: Couple your HPLC system to a mass spectrometer to get the molecular weight of the species in each peak.
-
Analyze Mass Differences: Compare the masses of the impurity peaks to the expected mass of this compound.
-
Consult Impurity Table: Use the table below to identify common modifications based on mass shifts.
-
Table 1: Common Impurities and Their Mass Differences
Impurity Type Mass Difference (Da) from Target Peptide Likely Cause Deletion Sequence Mass of a specific amino acid (e.g., -71 for Ala, -113 for Ile/Leu) Incomplete coupling or deprotection during SPPS. Truncated Sequence Varies (mass of missing C-terminal residues) Incomplete synthesis cycles. Incomplete Deprotection Mass of a protecting group (e.g., +222 for Pbf on Arg) Inefficient final cleavage or side-chain deprotection. Oxidation +16 Oxidation of susceptible amino acids (e.g., Met, Trp, Cys). Deamidation +1 Conversion of Asn or Gln to Asp or Glu, respectively. | Dimerization | Double the mass of the target peptide | Formation of disulfide bonds (if Cys is present) or other cross-linking. |
-
Issue 2: My peptide purity is significantly lower than expected after preparative HPLC purification.
-
Question: I purified my crude this compound using preparative RP-HPLC, but the analytical HPLC of the pooled fractions still shows a purity of less than 90%. How can I improve the purification efficiency?
-
Answer: Suboptimal purity after preparative HPLC often results from poor separation between the target peptide and closely eluting impurities. Optimizing the HPLC method is critical.
-
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient (e.g., a smaller change in % acetonitrile per minute) can increase the resolution between your target peptide and impurities.
-
Check Column Loading: Overloading the preparative column can cause peak broadening and poor separation. Try injecting a smaller amount of the crude peptide.
-
Modify the Mobile Phase: While TFA is standard, for some peptides, using a different ion-pairing agent like formic acid (FA) or switching to a high or low pH mobile phase can alter selectivity and improve separation.
-
Fraction Collection Strategy: Collect smaller, more numerous fractions across the main peak. Analyze each fraction by analytical HPLC before pooling only the fractions that meet your desired purity level.
-
-
Issue 3: The net peptide content from Amino Acid Analysis (AAA) is much lower than the purity determined by HPLC.
-
Question: My HPLC analysis indicates >95% purity, but the AAA report shows a net peptide content of only 70%. Why is there a discrepancy?
-
Answer: This is a common and expected observation. HPLC purity and net peptide content (NPC) measure two different things.
-
HPLC Purity: This value (e.g., 95%) represents the percentage of the target peptide relative to other peptide-related impurities detected by UV absorbance. It does not account for non-UV active substances like water and counterions (e.g., TFA).
-
Net Peptide Content (NPC): This value, determined by AAA or elemental analysis, represents the actual percentage of the peptide by weight in the lyophilized powder. The remaining mass (in this case, ~30%) consists of bound water and counterions. A typical NPC for a purified peptide is between 70-90%. Therefore, your results are within the expected range.
-
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a standard method for determining the purity of a this compound sample.
-
Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a final concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm or 220 nm (for peptide bonds).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 65 27 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.
Protocol 2: Preparative RP-HPLC for Purification
This protocol provides a general workflow for purifying crude this compound.
-
Method Development (Analytical Scale): First, optimize the separation on an analytical column with the same stationary phase as your preparative column to determine the optimal gradient.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and a small amount of DMSO if solubility is an issue). Filter the sample to remove particulates.
-
Instrumentation:
-
HPLC System: Preparative HPLC with a fraction collector.
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Flow Rate: Adjust based on column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).
-
Gradient: Use the shallow, optimized gradient determined from the analytical scale run.
-
Detection: UV detection at 220 nm.
-
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) as the main peak begins to elute.
-
Post-Purification Analysis: Analyze each collected fraction using analytical RP-HPLC (Protocol 1) to determine its purity.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for impurity removal.
Caption: Troubleshooting logic for low purity issues.
References
Determining the effective concentration range of Hexapeptide-10 in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the effective concentration range of Hexapeptide-10 in vitro. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known by the trade name Serilesine®, is a synthetic peptide that mimics a sequence of laminin, an essential protein in the dermo-epidermal junction (DEJ). Its primary mechanism of action is to strengthen the DEJ by increasing the synthesis of key proteins, laminin-5 and α6-integrin.[1] This enhances the adhesion between epidermal and dermal cells, promoting skin firmness and elasticity.[2]
Q2: What is the expected in vitro effect of this compound on skin cells?
A2: In vitro, this compound has been shown to stimulate the proliferation of both keratinocytes and fibroblasts. One report indicates it can boost keratinocyte proliferation by 38% and fibroblast proliferation by 75%.[1] It also promotes cell adhesion and has a restructuring effect on the skin.[1]
Q3: What is the recommended effective concentration range for this compound in in vitro experiments?
A3: Specific dose-response data from peer-reviewed primary research for this compound in vitro is limited. However, it is used in cosmetic formulations at concentrations up to 0.005%. For in vitro studies, a broader range should be tested to establish an optimal concentration. A suggested starting range for dose-response experiments is between 0.001% and 0.1% (w/v), which can be further optimized based on the specific cell type and assay.
Q4: What are the key in vitro assays to evaluate the efficacy of this compound?
A4: The following assays are recommended:
-
Cell Viability/Proliferation Assay (e.g., MTT, WST-1): To determine the effect of the peptide on the proliferation of fibroblasts and keratinocytes.
-
Extracellular Matrix (ECM) Protein Expression Analysis (e.g., ELISA, Western Blot): To quantify the synthesis of laminin-5 and α6-integrin.
-
Cell Migration Assay (e.g., Scratch/Wound Healing Assay): To assess the peptide's ability to promote cell migration, which is crucial for skin repair and regeneration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Peptide degradation in culture medium. | Prepare fresh stock solutions. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Consider using a protease inhibitor cocktail in the cell culture medium, especially if serum is present. |
| Incorrect peptide concentration. | Perform a wide-range dose-response experiment to identify the optimal concentration. Ensure accurate dilution of the stock solution. | |
| Low peptide purity or incorrect sequence. | Verify the purity and sequence of the synthesized peptide using HPLC and mass spectrometry. | |
| High variability in results | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by carefully counting and seeding cells. |
| Subjectivity in assay readout (e.g., scratch assay). | Use image analysis software for quantitative and reproducible measurements. Have the same person perform the analysis if manual measurement is necessary. | |
| Evaporation from wells in multi-well plates. | Use sealing films or ensure proper humidification in the incubator. | |
| Decreased cell viability at high concentrations | Peptide cytotoxicity. | Determine the IC50 value through a dose-response cell viability assay to identify the cytotoxic concentration range. |
| Solvent toxicity. | If using a solvent like DMSO to dissolve the peptide, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.1%). |
Experimental Protocols
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of human dermal fibroblasts or keratinocytes.
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)
-
Complete cell culture medium (e.g., DMEM for fibroblasts, Keratinocyte-SFM for keratinocytes)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed HDFs or HEKs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.001%, 0.01%, 0.05%, 0.1%, 0.5% w/v).
-
Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the peptide stock).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Extracellular Matrix Protein Expression (ELISA for Laminin-5)
This protocol outlines the quantification of laminin-5 secreted by keratinocytes in response to this compound.
Materials:
-
Human Epidermal Keratinocytes (HEKs)
-
Keratinocyte-SFM
-
This compound
-
24-well cell culture plates
-
Laminin-5 ELISA kit
-
Detergent lysis buffer
Procedure:
-
Seed HEKs in a 24-well plate and grow to 80-90% confluence.
-
Treat the cells with various concentrations of this compound in fresh culture medium for 48-72 hours.
-
Collect the culture supernatant for the measurement of secreted laminin-5.
-
To measure cell-associated laminin-5, wash the cell layer with PBS and lyse the cells with a detergent lysis buffer.
-
Perform the laminin-5 ELISA on the collected supernatant and cell lysate according to the manufacturer's instructions.
-
Quantify the concentration of laminin-5 by comparing the sample absorbance to a standard curve.
Cell Migration (Scratch/Wound Healing Assay)
This assay evaluates the effect of this compound on the migration of fibroblasts or keratinocytes.
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in skin cells.
Caption: Experimental workflow for determining the effective concentration of this compound.
References
Addressing batch-to-batch variability of synthetic Hexapeptide-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability and other common issues encountered when working with synthetic Hexapeptide-10.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as Serilesine, is a synthetic peptide with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val.[1] It is a fragment of the alpha chain of laminin, a key protein in the dermo-epidermal junction (DEJ).[2][3] Its primary mechanism of action is to mimic the function of laminin, thereby stimulating cell adhesion and proliferation, particularly of keratinocytes and fibroblasts.[4] This is achieved by increasing the synthesis of laminin-5 and α6-integrin, which strengthens the DEJ, leading to improved skin firmness and elasticity.[5]
2. What are the typical quality control specifications for a new batch of synthetic this compound?
Each batch of synthetic this compound should be accompanied by a certificate of analysis (CoA) detailing its quality control parameters. Key specifications to look for are summarized in the table below.
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | White to off-white powder | Conforms | Visual Inspection |
| Identity | Conforms to the expected molecular weight | 615.77 ± 1 Da | Mass Spectrometry (MS) |
| Purity | ≥95% | >98% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Peptide Content | Typically >80% | Varies | Amino Acid Analysis (AAA) or Nitrogen Analysis |
| Water Content | ≤8% | <5% | Karl Fischer Titration |
| Solubility | Soluble in water (>1 mg/mL) | Conforms | Visual Inspection |
3. How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are crucial for maintaining the integrity and activity of this compound.
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a sealed container with a desiccant to prevent degradation from moisture, bacteria, and oxidation. For short-term storage (days to weeks), 0-4°C is acceptable.
-
In Solution: It is generally recommended to prepare stock solutions fresh for each experiment. If you must store solutions, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one month or -20°C for shorter periods. Flash-freezing in liquid nitrogen or a dry ice/ethanol bath is preferable to slow freezing, as it minimizes pH shifts in the buffer and potential peptide aggregation.
4. What are the common causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic peptides can arise from several factors during synthesis and purification. These include:
-
Peptidic Impurities: These are the most common source of variability and include deletion sequences (missing one or more amino acids), truncated sequences (incomplete synthesis), and insertion sequences.
-
Modifications: Side reactions during synthesis can lead to modifications such as oxidation of certain amino acids (e.g., methionine, if present) or deamidation of asparagine and glutamine.
-
Residual Reagents and Solvents: Incomplete removal of reagents used in synthesis (e.g., trifluoroacetic acid - TFA) or solvents can affect the peptide's biological activity and solubility.
-
Counter-ion Content: The type and amount of counter-ions (e.g., TFA) can vary between batches and may influence experimental results.
-
Peptide Aggregation: The tendency of the peptide to aggregate can differ between batches, affecting its solubility and bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Analytical Results
Q: My HPLC chromatogram shows multiple peaks, or the main peak has a lower purity than specified. What should I do?
A: Multiple peaks or low purity on an HPLC chromatogram indicate the presence of impurities.
-
Identify the Impurities: Use mass spectrometry (MS) to determine the molecular weights of the impurity peaks. Common impurities and their expected mass differences are listed in the table below.
-
Consult the Supplier: Provide your HPLC and MS data to the peptide supplier to investigate the synthesis and purification records for that batch.
-
Re-purification: If the purity is significantly affecting your results, consider re-purifying the peptide using preparative RP-HPLC.
| Impurity Type | Mass Difference from Expected Molecular Weight |
| Deletion Sequence | -(Molecular Weight of the missing amino acid) |
| Truncation Sequence | Varies depending on the point of truncation |
| Oxidation (e.g., Met, Trp) | +16 Da per oxidized residue |
| Deamidation (Asn to Asp, Gln to Glu) | +1 Da per deamidated residue |
| Incomplete Deprotection (e.g., Boc) | +100 Da |
| Incomplete Deprotection (e.g., Pbf) | +252 Da |
Q: The molecular weight determined by MS is different from the expected value for this compound.
A: A discrepancy in molecular weight can be due to several factors.
-
Adduct Formation: In electrospray ionization MS, it is common to observe adducts with ions from the mobile phase, such as sodium (+23 Da) or potassium (+39 Da).
-
Peptide Modifications: As mentioned above, modifications like oxidation will increase the molecular weight.
-
Incorrect Sequence: In rare cases, an error in the synthesis may have led to the incorporation of an incorrect amino acid. Perform tandem MS (MS/MS) to confirm the peptide sequence.
Issue 2: Problems with Peptide Solubility and Stability
Q: I am having difficulty dissolving the lyophilized this compound powder.
A: this compound is generally soluble in water. If you are experiencing solubility issues, consider the following:
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Try dissolving the peptide in a slightly acidic or basic buffer. For acidic peptides, a basic buffer may help, and vice versa.
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be required for the initial stock solution, which can then be diluted into your aqueous experimental buffer. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect cell viability.
Q: I suspect my this compound is degrading in solution during my experiments.
A: Peptide degradation can lead to a loss of activity and inconsistent results.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause peptide degradation.
-
Use Sterile Buffers: Prepare your solutions using sterile, high-purity water and buffers to prevent microbial contamination and degradation.
-
Check for Proteases: If your experimental system (e.g., cell culture media with serum) contains proteases, this can lead to rapid degradation of the peptide. Consider using serum-free media or including protease inhibitors if compatible with your assay.
-
pH Stability: The stability of peptides can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for this compound.
Issue 3: Inconsistent Results in Cell-Based Assays
Q: I am seeing high variability in my cell proliferation or migration assays with different batches of this compound.
A: Inconsistent results in cell-based assays are a common problem and can be due to a variety of factors.
-
Verify Peptide Purity and Concentration: Ensure that you are comparing batches with similar purity and that you have accurately determined the net peptide content for preparing your working solutions. The presence of impurities can affect the peptide's activity.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in these parameters can significantly impact cellular responses.
-
Assay Protocol: Standardize your assay protocol, including incubation times, reagent concentrations, and measurement techniques.
-
Biological Contaminants: Test your peptide stocks for endotoxin contamination, which can cause non-specific cellular responses. Also, ensure your cell cultures are free from mycoplasma contamination.
Q: The biological activity of a new batch of this compound is significantly lower than previous batches.
A: A decrease in biological activity can be a sign of a quality issue with the new batch.
-
Review the Certificate of Analysis: Compare the CoA of the new batch with previous batches. Pay close attention to purity, peptide content, and any noted impurities.
-
Perform a Dose-Response Curve: A shift in the dose-response curve can indicate a lower potency of the new batch.
-
Analytical Re-evaluation: If possible, re-verify the identity and purity of the new batch using HPLC and MS.
Experimental Protocols
RP-HPLC Analysis of this compound
This protocol provides a general method for analyzing the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Mass Spectrometry Analysis of this compound
This protocol outlines the general steps for confirming the molecular weight of this compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The sample from the HPLC analysis can be directly infused into the mass spectrometer. Alternatively, dissolve the peptide in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for this compound (C28H53N7O8) is approximately 615.40 Da.
Cell Proliferation Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on the proliferation of fibroblasts or keratinocytes.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µg/mL). Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in skin cells.
Experimental Workflow for Quality Control
Caption: Quality control workflow for synthetic this compound.
Troubleshooting Logic for Inconsistent Cell-Based Assay Results
Caption: Troubleshooting logic for cell-based assay variability.
References
Technical Support Center: Overcoming Challenges in Hexapeptide-10 Delivery to Skin Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing common challenges encountered during the delivery of Hexapeptide-10 to in vitro and ex vivo skin models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in skin?
This compound, also known as Serilesine®, is a synthetic peptide composed of six amino acids.[1][2] Its primary mechanism of action is to enhance the structural integrity of the dermo-epidermal junction (DEJ), the crucial interface between the epidermis and the dermis.[1][3] It achieves this by stimulating the synthesis of key proteins, namely laminin-5 and α6-integrin.[1] These proteins are essential for cell adhesion and the formation of hemidesmosomes, which anchor the epidermis to the dermis. By strengthening the DEJ, this compound promotes skin restructuring, leading to improved firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles.
Q2: What are the main challenges in delivering this compound to skin models?
The primary challenges in delivering this compound to skin models stem from its intrinsic physicochemical properties and the formidable barrier of the stratum corneum. Like many peptides, this compound is a relatively large and hydrophilic molecule, which limits its passive diffusion across the lipid-rich stratum corneum. Key challenges include:
-
Low Permeability: The stratum corneum acts as a significant barrier to the penetration of large, water-soluble molecules like this compound.
-
Formulation Instability: The stability of this compound in a formulation is crucial for its efficacy. Factors such as pH, temperature, and interaction with other ingredients can lead to degradation of the peptide.
-
Accurate Quantification: Precisely measuring the amount of this compound that has penetrated the different layers of the skin model can be challenging due to the complex biological matrix.
Q3: How can I enhance the delivery of this compound into my skin models?
Several strategies can be employed to enhance the penetration of this compound:
-
Formulation Optimization: Incorporating this compound into well-designed formulations, such as oil-in-water (O/W) or water-in-oil-in-water (W/O/W) emulsions, can improve its delivery.
-
Penetration Enhancers: The inclusion of chemical penetration enhancers in the formulation can reversibly disrupt the stratum corneum, facilitating peptide diffusion.
-
Novel Delivery Systems: Advanced delivery systems like liposomes, niosomes, and nanoparticles can encapsulate this compound, protecting it from degradation and improving its transport across the skin barrier.
-
Physical Enhancement Techniques: Methods like microneedles can create micropores in the stratum corneum, significantly increasing the permeation of peptides.
Q4: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a lyophilized powder to ensure its stability. For long-term storage, it is recommended to keep the lyophilized powder in a sealed container at -20°C. Once reconstituted in a solvent, the stability of the peptide solution will depend on the solvent and storage temperature. It is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable this compound in the receptor fluid of a Franz diffusion cell experiment. | 1. Low skin permeability: The formulation is not effectively overcoming the stratum corneum barrier. 2. Peptide degradation: The peptide may be degrading in the formulation or within the skin tissue. 3. Insufficient analytical sensitivity: The analytical method used may not be sensitive enough to detect low concentrations of the peptide. 4. Air bubbles in the Franz cell: Air bubbles trapped beneath the skin model can impede diffusion into the receptor fluid. | 1. Optimize the formulation: Incorporate penetration enhancers or use a more suitable vehicle (e.g., an emulsion). 2. Assess peptide stability: Conduct stability studies of the peptide in the formulation under experimental conditions. Consider adding protease inhibitors to the receptor fluid. 3. Use a highly sensitive analytical method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended for its high sensitivity and specificity in complex matrices. 4. Carefully assemble the Franz cells: Ensure no air bubbles are present between the skin and the receptor fluid. |
| High variability in penetration results between replicate skin models. | 1. Biological variability of skin samples: Differences in skin thickness, age, and source of the skin can lead to significant variations. 2. Inconsistent dosing: Uneven application of the formulation onto the skin surface. 3. Inconsistent sampling: Variations in the timing or volume of samples collected from the receptor fluid. | 1. Standardize skin samples: Use skin from the same donor and anatomical site whenever possible. Normalize results to skin thickness if it varies. 2. Ensure uniform application: Use a positive displacement pipette to apply a precise and even layer of the formulation. 3. Maintain a strict sampling protocol: Adhere to a consistent schedule and volume for sample collection. |
| This compound is detected in the epidermis but not in the dermis. | 1. Limited penetration depth: The formulation may only be effective at delivering the peptide to the upper layers of the skin. 2. Binding to epidermal components: The peptide may be binding to proteins or other molecules in the epidermis, hindering its further diffusion. | 1. Enhance the formulation: Consider using more potent penetration enhancers or a delivery system designed for deeper skin penetration. 2. Increase incubation time: A longer experimental duration may allow for more peptide to diffuse into the dermis. |
| The this compound formulation appears unstable (e.g., phase separation, color change). | 1. Incompatible ingredients: Some formulation components may be reacting with the peptide or with each other. 2. Inappropriate pH: The pH of the formulation may be outside the optimal range for peptide stability. 3. Exposure to light or high temperatures: These conditions can accelerate the degradation of the peptide and other ingredients. | 1. Conduct compatibility studies: Test the stability of the peptide with each individual component of the formulation. 2. Optimize and buffer the pH: Determine the optimal pH for this compound stability and use a suitable buffer system to maintain it. 3. Store the formulation appropriately: Protect from light and store at the recommended temperature. Conduct accelerated stability studies at elevated temperatures to predict long-term stability. |
Data Presentation
Table 1: Representative Skin Penetration Data for a Hexapeptide (Acetyl Hexapeptide-8) in an In Vitro Human Skin Model
Note: This data is for Acetyl Hexapeptide-8, a peptide with similar molecular weight and properties to this compound, and is presented to illustrate the typical distribution of a hexapeptide in a skin penetration study. The formulation was an oil-in-water (O/W) emulsion containing 10% of the peptide, applied at a dose of 2 mg/cm² for 24 hours.
| Skin Compartment | Percentage of Applied Dose (%) |
| Unabsorbed (washed from skin surface) | 99.7 |
| Stratum Corneum | 0.22 |
| Viable Epidermis | 0.01 |
| Dermis | Not Detected |
| Receptor Fluid | Not Detected |
Data adapted from Kraeling et al., 2014.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the permeation of this compound through an ex vivo skin model.
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Phosphate-buffered saline (PBS), pH 7.4 (receptor fluid)
-
This compound formulation
-
Positive displacement pipette
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
-
Sample collection vials
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare the skin by carefully removing any subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Equilibrate the skin sections in PBS for 30 minutes before mounting.
-
Mount the skin in the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring there are no air bubbles beneath the skin. Place a small stir bar in the receptor compartment.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a precise amount of the this compound formulation (e.g., 5 mg/cm²) evenly onto the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), collect an aliquot (e.g., 200 µL) from the receptor fluid and replace it with an equal volume of fresh, pre-warmed PBS.
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.
-
Wash the skin surface to collect the unabsorbed formulation.
-
Separate the epidermis from the dermis. Tape stripping can be performed to isolate the stratum corneum.
-
Homogenize the different skin layers in an appropriate solvent.
-
Analyze the collected samples (receptor fluid, skin homogenates, and surface wash) for this compound concentration using a validated LC-MS/MS method.
Protocol 2: Quantification of this compound in Skin Matrix by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in skin samples.
1. Sample Preparation:
-
To the skin homogenate samples, add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and acetonitrile with an additive like formic acid to improve ionization.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Develop specific MRM transitions for this compound and the internal standard.
-
Construct a calibration curve using known concentrations of this compound in a blank skin matrix to quantify the peptide in the experimental samples.
Visualizations
Signaling Pathway of this compound
References
Technical Support Center: Mitigating Potential Cytotoxicity of Hexapeptide-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity when working with Hexapeptide-10, particularly at high concentrations. While this compound is primarily recognized for its skin-rejuvenating properties, this guide offers strategies to identify and mitigate potential cytotoxic effects that can arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic?
A1: The existing scientific literature on this compound, also known as Serilesine, primarily highlights its role in promoting skin elasticity and hydration by stimulating the synthesis of proteins like laminin-5 and α6-integrin.[1][2][3][4] There is a lack of published evidence to suggest that this compound is cytotoxic to normal cells at typical concentrations used in cosmetic and research applications. In fact, a study on a different peptide, Hexapeptide-11, found no significant cytotoxic effects on human fibroblasts.[5] However, it is crucial for researchers to empirically determine the cytotoxic potential of this compound in their specific experimental model, as high concentrations of any peptide can potentially lead to off-target effects.
Q2: What are the common causes of unexpected cytotoxicity in peptide-based experiments?
A2: Unexpected cytotoxicity in experiments involving peptides like this compound can stem from several factors unrelated to the peptide's intrinsic biological activity. These include:
-
Peptide Purity and Counter-ions: The presence of residual trifluoroacetic acid (TFA), a chemical used during peptide synthesis, can be toxic to cells.
-
Solubility and Aggregation: Poorly dissolved or aggregated peptides can cause physical stress to cells or present a concentrated, localized dose, leading to cell death.
-
Endotoxin Contamination: Contamination with endotoxins (lipopolysaccharides) from bacteria during synthesis or handling can trigger inflammatory responses and cell death in immune cells and other sensitive cell types.
-
Incorrect Peptide Concentration: Errors in calculating the peptide concentration can lead to the use of excessively high doses.
Q3: How can I determine if the observed cytotoxicity is a true biological effect of this compound?
A3: To distinguish between a specific cytotoxic effect of this compound and experimental artifacts, consider the following:
-
Dose-Response Analysis: A true biological effect will typically show a dose-dependent relationship.
-
Time-Course Experiment: Observe whether the cytotoxicity is dependent on the duration of exposure.
-
Use of Controls: Include a scrambled peptide control (a peptide with the same amino acid composition but a random sequence) to determine if the effect is sequence-specific.
-
Cell Line Specificity: Test the peptide on multiple cell lines to see if the cytotoxicity is widespread or specific to a particular cell type.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed at all tested concentrations. | 1. Endotoxin contamination.2. Residual TFA from peptide synthesis.3. Incorrect stock solution concentration. | 1. Use endotoxin-free reagents and test the peptide for endotoxin levels.2. Request TFA removal service from the peptide supplier or perform salt exchange.3. Verify the net peptide content and recalculate the concentration. |
| Precipitation of the peptide in the culture medium. | 1. Poor peptide solubility at physiological pH.2. Interaction with media components. | 1. Review the peptide's solubility data. A small amount of DMSO can be used for initial solubilization before further dilution in culture medium.2. Filter the peptide working solution through a 0.22 µm sterile filter before adding it to the culture. |
| Inconsistent results between experiments. | 1. Peptide degradation due to improper storage or handling.2. Freeze-thaw cycles of the stock solution. | 1. Store the lyophilized peptide at -20°C or -80°C in a desiccator. Prepare fresh working solutions for each experiment.2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the potential cytotoxicity of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium without the peptide).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | 1.25 | 100 |
| 10 | 1.22 | 97.6 |
| 50 | 1.18 | 94.4 |
| 100 | 1.10 | 88.0 |
| 200 | 0.95 | 76.0 |
| 500 | 0.62 | 49.6 |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
LDH assay kit
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After incubation, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
Data Presentation:
| This compound (µM) | LDH Release (Absorbance) | % Cytotoxicity |
| 0 (Control) | 0.15 | 0 |
| 10 | 0.16 | 2.5 |
| 50 | 0.18 | 7.5 |
| 100 | 0.25 | 25.0 |
| 200 | 0.40 | 62.5 |
| 500 | 0.75 | 150.0 |
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Caspase-3 activity assay kit
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Harvest the cells and prepare cell lysates according to the assay kit protocol.
-
Add the caspase-3 substrate to the lysates and incubate.
-
Measure the fluorescence or absorbance to determine caspase-3 activity.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical cytotoxicity signaling pathway.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. Buy this compound | 146439-94-3 | >98% [smolecule.com]
- 2. This compound | Serilesine® | Cosmetic Ingredients Guide [ci.guide]
- 3. omizzur.com [omizzur.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hexapeptide-10 and Other Signal Peptides for Skin Firming and Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cosmetic and therapeutic peptide development, signal peptides represent a significant class of active molecules designed to modulate cellular behavior and promote tissue regeneration. This guide provides a comparative analysis of Hexapeptide-10 against two other widely recognized signal peptides, Matrixyl® (Palmitoyl Pentapeptide-4) and Argireline® (Acetyl Hexapeptide-8). This objective comparison is based on their mechanisms of action, reported efficacy from in-vitro and in-vivo studies, and the experimental protocols used to evaluate their performance.
Executive Summary
This guide delves into the distinct functionalities of three prominent signal peptides. This compound (Serilesine®) excels in reinforcing the dermal-epidermal junction (DEJ), a critical structure for skin integrity. Matrixyl® is a potent stimulator of extracellular matrix (ECM) protein synthesis, particularly collagen. Argireline® offers a unique mechanism by modulating neurotransmitter release to reduce the appearance of expression lines. While direct comparative studies are limited, this guide consolidates available quantitative data and outlines the experimental methodologies to aid researchers in selecting the most appropriate peptide for their specific application.
Mechanism of Action and Signaling Pathways
This compound (Serilesine®)
This compound is a synthetic peptide that mimics the adhesion sequence of laminin-5, a key protein in the dermo-epidermal junction.[1][2] Its primary function is to enhance the cohesion between the epidermis and the dermis, which is often compromised during aging.[1][2] By binding to integrin receptors on keratinocytes and fibroblasts, this compound stimulates the synthesis of laminin-5 and α6-integrin.[1] This leads to a strengthening of the DEJ, resulting in improved skin firmness, density, and elasticity.
Matrixyl® (Palmitoyl Pentapeptide-4)
Matrixyl® is a pentapeptide linked to a fatty acid to enhance its skin penetration and stability. It is a fragment of the pro-collagen type I molecule and acts as a messenger peptide, signaling fibroblasts to increase the synthesis of key extracellular matrix components, including collagen I, collagen IV, and fibronectin. This restorative action on the dermal matrix helps to reduce the appearance of fine lines and wrinkles and improve overall skin texture.
Argireline® (Acetyl Hexapeptide-8)
Argireline® is a neurotransmitter-inhibiting peptide that is a fragment of the SNAP-25 protein. It functions by competing with SNAP-25 for a position in the SNARE complex, which is essential for the release of acetylcholine at the neuromuscular junction. By destabilizing the SNARE complex, Argireline® attenuates muscle contraction, leading to a reduction in the appearance of expression lines and wrinkles, particularly on the forehead and around the eyes.
Comparative Performance Data
The following tables summarize the available quantitative data for each peptide. It is crucial to note that these results are from different studies and manufacturers, and therefore, a direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In-Vitro Efficacy Data
| Parameter | This compound (Serilesine®) | Matrixyl® 3000* | Argireline® |
| Target Cells | Keratinocytes, Fibroblasts | Fibroblasts | Neurons, Muscle Cells |
| Laminin-5 Synthesis | +305% | Not Reported | Not Reported |
| α6-Integrin Expression | +405% | Not Reported | Not Reported |
| Collagen I Synthesis | Not Reported | +117% | Not Reported |
| Collagen IV Synthesis | Not Reported | +327% | Not Reported |
| Fibroblast Proliferation | +75% | Stimulates | Not Reported |
| Keratinocyte Proliferation | +38% | Not Reported | Not Reported |
*Data for Matrixyl® 3000, a combination of Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7.
Table 2: In-Vivo / Clinical Efficacy Data
| Parameter | This compound (Serilesine®) | Matrixyl® 3000 | Argireline® |
| Wrinkle Depth Reduction | Not Reported | Up to 68% | Up to 30-48.9% |
| Skin Firmness | Increases | Improves | Not Reported |
| Skin Elasticity | Increases | Improves | Not Reported |
| Skin Density | +19% | Not Reported | Not Reported |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of these peptides.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of peptides on the proliferation of cells such as fibroblasts and keratinocytes.
Methodology:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts or keratinocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with a fresh medium containing various concentrations of the test peptide. Include a control group with no peptide.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Quantification of Extracellular Matrix Protein Synthesis (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the amount of a specific protein (e.g., collagen, laminin-5) secreted by cells into the culture medium.
Methodology:
-
Cell Culture and Treatment: Culture fibroblasts or keratinocytes to near confluence and then treat them with the test peptide in a serum-free medium for a defined period.
-
Sample Collection: Collect the cell culture supernatant.
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific to the protein of interest (e.g., anti-laminin-5 antibody).
-
Blocking: Block any non-specific binding sites on the plate.
-
Sample Incubation: Add the collected cell culture supernatants to the wells and incubate.
-
Detection Antibody: Add a detection antibody that is also specific to the target protein and is conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a substrate that will be converted by the enzyme into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the amount of the target protein in the sample.
In-Vivo Wrinkle Depth Analysis (Fringe Projection)
This non-invasive technique is used in clinical studies to measure changes in skin topography and wrinkle depth.
Methodology:
-
Baseline Measurement: At the beginning of the study, capture high-resolution 3D images of the target skin area (e.g., crow's feet) using a fringe projection system.
-
Product Application: Instruct subjects to apply the product containing the test peptide to the designated area over a specified period (e.g., 4-8 weeks).
-
Follow-up Measurements: Capture subsequent 3D images of the same skin area at predefined time points during the study.
-
Image Analysis: Use specialized software to align the baseline and follow-up images. The software calculates various parameters, including the average and maximum depth of wrinkles.
-
Data Analysis: Statistically analyze the changes in wrinkle depth from baseline to the end of the study to determine the efficacy of the peptide.
Conclusion
This compound, Matrixyl®, and Argireline® are all potent signal peptides with distinct mechanisms of action that address different aspects of skin aging. This compound is a specialized peptide for enhancing the structural integrity of the dermo-epidermal junction, making it an excellent candidate for formulations targeting skin firmness and sagging. Matrixyl® is a well-established collagen booster, ideal for addressing fine lines, wrinkles, and overall dermal matrix degradation. Argireline® offers a unique, non-invasive approach to reducing expression lines by modulating muscle contraction.
The choice of peptide will ultimately depend on the specific research or product development goals. For a comprehensive anti-aging strategy, a combination of these peptides could be considered to target multiple signs of aging synergistically. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of their relative efficacy. Researchers are encouraged to consult the original technical data sheets from suppliers for more specific information on the experimental conditions used to generate the cited data.
References
A Comparative Guide: Hexapeptide-10 vs. Matrixyl (Palmitoyl Pentapeptide-4) in Stimulating Collagen Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective cosmeceutical agents that can mitigate the signs of aging is a significant focus of dermatological research. Among the most promising candidates are peptides, short chains of amino acids that can mimic natural biological signaling molecules. This guide provides an in-depth, objective comparison of two widely recognized peptides in the skincare industry: Hexapeptide-10 and Matrixyl (Palmitoyl Pentapeptide-4). The focus of this comparison is their respective efficacy in stimulating collagen synthesis, a critical factor in maintaining skin structure and elasticity. This document synthesizes available experimental data, details the methodologies of key experiments, and visualizes the distinct signaling pathways through which these peptides exert their effects.
Mechanism of Action and Signaling Pathways
This compound: The Dermal-Epidermal Junction Fortifier
This compound, also known by the trade name Serilesine, primarily targets the integrity of the dermal-epidermal junction (DEJ). The DEJ is a complex basement membrane zone that anchors the epidermis to the dermis, and its structural integrity is crucial for skin firmness and youthful appearance. With age, the cohesion between these two layers weakens, leading to sagging skin and the formation of wrinkles.
This compound's mechanism of action is centered on its ability to stimulate the synthesis of key proteins within the DEJ, namely laminin-5 and α6-integrin.[1][2] Laminin-5 is a critical anchoring filament, while α6-integrin is a transmembrane receptor that facilitates cell-matrix adhesion. By increasing the production of these molecules, this compound enhances the adhesion of keratinocytes to the basement membrane, thereby strengthening the DEJ.[2] This improved structural support is believed to indirectly contribute to a healthier environment for dermal fibroblasts, the primary cells responsible for collagen production.[2] While the direct impact of this compound on collagen synthesis is less extensively documented than that of Matrixyl, its role in reinforcing the skin's foundational structure is a key aspect of its anti-aging properties.[3] Some studies also indicate that this compound can promote fibroblast proliferation, which would in turn support collagen synthesis.
Matrixyl (Palmitoyl Pentapeptide-4): The Direct Collagen Stimulator
Matrixyl, the commercial name for Palmitoyl Pentapeptide-4, is a well-researched peptide that directly stimulates the synthesis of extracellular matrix components. Its pentapeptide sequence, Lysine-Threonine-Threonine-Lysine-Serine (KTTKS), is a sub-fragment of the pro-collagen type I molecule. The attachment of a palmitoyl group, a fatty acid, enhances its lipophilicity and, consequently, its ability to penetrate the stratum corneum and reach the dermal fibroblasts.
Matrixyl acts as a "matrikine," a type of signaling peptide that is released during the breakdown of extracellular matrix proteins. These matrikines signal to fibroblasts that there has been damage to the matrix, which in turn triggers a repair response. By mimicking this natural signal, Matrixyl directly stimulates fibroblasts to produce more collagen (specifically types I, III, and IV), fibronectin, and glycosaminoglycans like hyaluronic acid. This direct stimulation of key dermal components leads to increased skin thickness, improved firmness, and a reduction in the appearance of fine lines and wrinkles.
Quantitative Data Comparison
Direct comparative studies providing quantitative data on the collagen-stimulating effects of this compound and Matrixyl are limited in the available scientific literature. Therefore, the following tables summarize the quantitative findings for each peptide from separate in vitro and in vivo studies.
Table 1: In Vitro Experimental Data
| Peptide | Cell Type | Assay | Results | Reference |
| This compound | Human Keratinocytes | Proliferation Assay | 38% increase in proliferation | |
| Human Fibroblasts | Proliferation Assay | 75% increase in proliferation | ||
| Matrixyl | Human Fibroblasts | Collagen I Synthesis | Significant increase | |
| Human Fibroblasts | Collagen III Synthesis | Significant increase | ||
| Human Fibroblasts | Collagen IV Synthesis | Significant increase | ||
| Human Fibroblasts | Fibronectin Synthesis | Significant increase |
Table 2: In Vivo (Clinical) Experimental Data
| Peptide | Concentration | Duration | Parameter | Results | Reference |
| This compound | Not Specified | 12 weeks | Fine lines, radiance, firmness, plumpness, sagginess, wrinkles | Statistically significant improvements in all parameters | |
| Matrixyl | 3 ppm | 12 weeks | Wrinkles/fine lines | Significant improvement vs. placebo | |
| 7% | 8 weeks | Periorbital wrinkles | Significant reduction |
Experimental Protocols
In Vitro Fibroblast Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture: Human dermal fibroblasts are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and cultured in a suitable medium (e.g., DMEM with 10% FBS) for 24 hours to allow for cell attachment.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide (this compound or Matrixyl) or a vehicle control. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are directly proportional to the number of viable, proliferating cells. The results are typically expressed as a percentage of the control.
In Vitro Collagen Synthesis Assay (ELISA)
This enzyme-linked immunosorbent assay is used to quantify the amount of a specific protein, such as collagen type I, produced by cells in culture.
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured in multi-well plates and treated with the test peptides as described for the proliferation assay.
-
Sample Collection: After the incubation period, the cell culture supernatant (containing secreted collagen) and/or the cell lysate (containing intracellular collagen) are collected.
-
Coating: A 96-well ELISA plate is coated with a capture antibody specific for the target collagen type (e.g., anti-human collagen I antibody) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer (e.g., BSA solution) is added to prevent non-specific binding.
-
Sample Incubation: The collected culture supernatants or cell lysates, along with a standard curve of known collagen concentrations, are added to the wells and incubated.
-
Detection Antibody: The plate is washed again, and a detection antibody (also specific for the collagen type but conjugated to an enzyme like HRP) is added to the wells and incubated.
-
Substrate Addition: After another wash, a substrate for the enzyme (e.g., TMB for HRP) is added, which will produce a colored product.
-
Measurement and Analysis: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of collagen in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
Both this compound and Matrixyl (Palmitoyl Pentapeptide-4) demonstrate significant potential as active ingredients in anti-aging formulations, albeit through different primary mechanisms. Matrixyl acts as a direct stimulant of collagen and other extracellular matrix components, with a substantial body of in vitro and in vivo data supporting its efficacy in reducing the signs of aging.
This compound's primary role is to fortify the dermal-epidermal junction, which provides a foundational improvement to the skin's structural integrity. This action, coupled with its ability to promote fibroblast proliferation, indirectly supports a healthy environment for collagen production.
For researchers and drug development professionals, the choice between these peptides may depend on the specific goals of a formulation. Matrixyl offers a direct and potent approach to boosting collagen synthesis. This compound provides a complementary strategy by focusing on the crucial structural interface between the epidermis and dermis. Future research involving direct, head-to-head comparative studies would be invaluable in providing a more definitive quantitative comparison of their collagen-stimulating capabilities. Furthermore, investigating the potential synergistic effects of combining these two peptides in a single formulation could be a promising avenue for developing next-generation anti-aging therapies.
References
A Comparative Analysis of Hexapeptide-10 and Retinoids in Anti-Aging Applications
Executive Summary
Retinoids are a well-established class of compounds with a robust body of clinical evidence supporting their efficacy in treating the signs of skin aging, such as wrinkles, loss of elasticity, and hyperpigmentation. Their mechanism of action, involving the regulation of gene expression through nuclear receptors, is extensively documented. Hexapeptide-10, a newer entrant in the field of cosmetic peptides, is proposed to exert its anti-aging effects by strengthening the dermal-epidermal junction (DEJ), a critical structure for skin integrity. While in-vitro studies and some clinical data on peptide blends containing hexapeptides show promise, the volume and quality of evidence for this compound as a standalone ingredient do not yet match that of retinoids. This guide will delve into the distinct mechanisms of action, present available efficacy data, and outline the experimental protocols used to evaluate these compounds.
Mechanisms of Action
The anti-aging effects of this compound and retinoids stem from fundamentally different biological pathways.
This compound: This synthetic peptide is designed to mimic a sequence of laminin, a key protein in the basement membrane that anchors the epidermis to the dermis.[1] Its primary proposed mechanism involves strengthening the dermal-epidermal junction (DEJ).[2][3] By increasing the synthesis of laminin-5 and α6-integrin, this compound is believed to enhance cell adhesion and the structural integrity of the DEJ.[2][3] A fortified DEJ is associated with improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles. Some sources suggest it also stimulates the proliferation of keratinocytes and fibroblasts.
Retinoids: As derivatives of vitamin A, retinoids exert their effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within the nucleus of skin cells. This interaction modulates the transcription of numerous genes involved in cellular proliferation, differentiation, and the synthesis of extracellular matrix proteins. Key anti-aging effects of retinoids include the stimulation of collagen synthesis (types I and III), inhibition of matrix metalloproteinases (MMPs) that degrade collagen, and an increase in epidermal thickness. This leads to clinically observable improvements in wrinkles, skin texture, and pigmentation.
Signaling Pathway Diagrams
Efficacy Data: A Comparative Overview
The following tables summarize quantitative data from various studies on the anti-aging effects of this compound and retinoids. It is crucial to note that the experimental conditions, such as subject demographics, study duration, and assessment methods, vary significantly between studies, precluding a direct, definitive comparison.
Table 1: Effects on Wrinkle Reduction
| Compound | Concentration | Duration | Wrinkle Reduction | Study Type |
| This compound (as part of a tripeptide/hexapeptide regimen) | Not specified | 12 weeks | Statistically significant improvement in wrinkle length, width, and area | Clinical Trial |
| Tretinoin | 0.02% | 24 weeks | Statistically significant improvement in fine lines and wrinkles | Clinical Trial |
| Tretinoin | 0.05% | 2 years | 76% of subjects showed improvement in fine wrinkling | Randomized, Placebo-Controlled Trial |
| Retinol | 0.1% | 12 weeks | Significant reduction in facial wrinkles | Clinical Trial |
| Retinol | Not specified | 52 weeks | 44% improvement in crow's feet fine lines | Randomized, Double-Blind, Placebo-Controlled Trial |
Table 2: Effects on Skin Elasticity and Firmness
| Compound | Concentration | Duration | Improvement in Elasticity/Firmness | Study Type |
| This compound | Not specified | Not specified | Claimed to increase skin firmness and elasticity | Manufacturer Data/Review |
| Tretinoin | 0.05% | 4 months | Significant increase in skin elasticity | Clinical Trial |
| Tretinoin | Not specified | Not specified | Improves skin elasticity | Review |
Table 3: Effects on Collagen Synthesis
| Compound | Concentration | Duration | Increase in Collagen Synthesis | Study Type |
| This compound | Not specified | Not specified | Claimed to aid in rebuilding collagen | Manufacturer Data/Review |
| Tretinoin | Not specified | 10-12 months | 80% increase in collagen formation | Skin Biopsy Analysis |
| Retinol | 1% | 7 days | Increased collagen synthesis | In-vivo (human skin specimens) |
| Retinol | Not specified | 4 weeks | Increased procollagen I protein expression | Skin Biopsy Analysis |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published in peer-reviewed literature. However, a general protocol for evaluating a topical anti-aging product containing peptides is described below, alongside a typical protocol for a retinoid clinical trial.
General Protocol for Topical Peptide Efficacy Testing
A clinical study to evaluate the efficacy of a tripeptide/hexapeptide anti-aging regimen involved 22 female subjects with mild to moderate wrinkles and skin sagging. The study duration was 12 weeks, with assessments at baseline, week 4, week 8, and week 12. Efficacy was evaluated through:
-
Investigator Clinical Grading: Assessment of various parameters of skin aging.
-
Imaging: Raking light imaging and 3D imaging to analyze wrinkle length, width, and area.
-
Biopsies: Skin biopsies were taken from a subset of patients to assess histological changes, including solar elastosis and collagen stimulation.
-
Self-Assessment Questionnaires: Subjects provided their perception of the product's efficacy.
Protocol for a Randomized Controlled Trial of Tretinoin
A long-term study on the efficacy and safety of 0.05% tretinoin emollient cream for photodamaged facial skin was a two-year, randomized, placebo-controlled trial. The primary efficacy parameters evaluated were fine wrinkling, mottled hyperpigmentation, and tactile roughness, which were rated using a scoring system. The percentage of subjects showing improvement from baseline was the key outcome measure.
Conclusion
Retinoids, particularly tretinoin, are considered the gold standard in topical anti-aging treatments, with extensive clinical data demonstrating their ability to significantly improve signs of photoaging through well-understood molecular mechanisms. This compound presents a promising alternative with a distinct mechanism of action focused on reinforcing the dermal-epidermal junction. While the theoretical basis for its efficacy is sound, and preliminary studies on formulations containing hexapeptides are encouraging, more robust, independent clinical trials with quantitative endpoints are needed to fully establish its efficacy in comparison to the established benefits of retinoids. For drug development professionals, retinoids offer a proven platform with a wealth of data, while this compound represents an area of innovation with potential for new formulation development, possibly in combination with other active ingredients to achieve synergistic effects.
References
Clinical trial design for evaluating the efficacy of Hexapeptide-10
This guide provides a framework for designing a clinical trial to evaluate the efficacy of Hexapeptide-10, a synthetic peptide also known under the trade name Serilesine®, for its anti-aging properties.[1][2] The proposed design compares the performance of this compound against a placebo and an alternative well-established peptide to provide a comprehensive assessment for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a synthetic peptide derived from an adhesion sequence of the laminin protein.[2] Its primary mechanism of action is to enhance the structural integrity of the skin, particularly at the dermo-epidermal junction (DEJ).[2][3] It has been shown to stimulate the synthesis of key proteins, laminin-5 and α6-integrin, which are vital for cell adhesion and the connection between the epidermis and dermis. This strengthening of the DEJ is believed to improve skin firmness, elasticity, and reduce the appearance of wrinkles. Furthermore, in vitro studies suggest that this compound can boost the proliferation of keratinocytes by 38% and fibroblasts by 75%.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Proposed Clinical Trial Design
A randomized, double-blind, placebo-controlled study is the gold standard for evaluating the efficacy of cosmetic ingredients.
Objective: To assess the efficacy and tolerability of a topical formulation containing this compound in improving signs of skin aging, such as wrinkles, firmness, and elasticity, over a 12-week period.
Study Population: 60 healthy female subjects, aged 35 to 60, with mild to moderate signs of facial aging (e.g., fine lines and wrinkles).
Treatment Arms:
-
This compound Formulation: A serum containing a clinically relevant concentration of this compound (e.g., 5%).
-
Placebo Control: The same serum formulation without the active this compound.
-
Positive Control (Alternative Peptide): A serum containing a well-documented anti-aging peptide like Acetyl Hexapeptide-8.
Study Duration: 12 weeks, with assessments at baseline, week 4, week 8, and week 12.
Primary and Secondary Endpoints:
-
Primary Endpoints:
-
Change from baseline in skin firmness and elasticity measured by a cutometer.
-
Change from baseline in wrinkle depth and volume in the periocular area ("crow's feet") measured by 3D microtopography imaging (e.g., PRIMOS).
-
-
Secondary Endpoints:
-
Investigator's clinical grading of facial wrinkles and skin texture using a validated scale (e.g., Modified Griffith's 10-point Scale).
-
Subject self-assessment questionnaires on perceived improvements in skin appearance.
-
Measurement of skin hydration using a corneometer.
-
Assessment of tolerability through investigator and subject evaluation of adverse events like erythema, edema, and dryness.
-
The following diagram outlines the proposed workflow for this clinical trial.
Data Presentation: Hypothetical Results
The following tables present hypothetical data to illustrate how results from the proposed clinical trial could be summarized for clear comparison.
Table 1: Instrumental Assessment of Skin Elasticity and Wrinkle Depth (Hypothetical Data)
| Parameter | Treatment Group | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | % Change from Baseline | p-value (vs. Placebo) |
| Skin Elasticity (R2 value) | This compound | 0.55 ± 0.08 | 0.68 ± 0.09 | +23.6% | <0.01 |
| Placebo | 0.56 ± 0.07 | 0.57 ± 0.08 | +1.8% | - | |
| Positive Control | 0.54 ± 0.09 | 0.65 ± 0.10 | +20.4% | <0.01 | |
| Wrinkle Depth (µm) | This compound | 150.2 ± 25.5 | 115.8 ± 20.1 | -22.9% | <0.01 |
| Placebo | 152.1 ± 28.0 | 148.5 ± 27.2 | -2.4% | - | |
| Positive Control | 149.8 ± 26.3 | 121.5 ± 22.4 | -18.9% | <0.01 |
Table 2: Investigator and Subject Assessments (Hypothetical Data)
| Assessment | Treatment Group | Baseline (Mean Score ± SD) | Week 12 (Mean Score ± SD) | Mean Change | p-value (vs. Placebo) |
| Investigator Wrinkle Grading (0-9 scale) | This compound | 6.2 ± 1.1 | 4.5 ± 0.9 | -1.7 | <0.05 |
| Placebo | 6.3 ± 1.3 | 6.1 ± 1.2 | -0.2 | - | |
| Positive Control | 6.1 ± 1.0 | 4.9 ± 1.0 | -1.2 | <0.05 | |
| Subject Self-Assessment (1-5 scale) | This compound | 2.1 ± 0.5 | 4.2 ± 0.6 | +2.1 | <0.01 |
| Placebo | 2.2 ± 0.6 | 2.5 ± 0.7 | +0.3 | - | |
| Positive Control | 2.1 ± 0.5 | 3.9 ± 0.8 | +1.8 | <0.01 |
Experimental Protocols
In Vitro Skin Penetration Study
Objective: To quantify the amount of this compound that penetrates into and through the different layers of the skin.
Methodology:
-
Skin Preparation: Use excised human or porcine skin mounted on Franz diffusion cells, with the epidermal side facing up.
-
Formulation Application: Apply a precise amount (e.g., 5 mg/cm²) of the this compound formulation to the skin surface.
-
Receptor Fluid: Use a physiologically relevant receptor fluid (e.g., phosphate-buffered saline) in the lower chamber, maintained at 37°C.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
Skin Layer Separation: At the end of the study, wash the skin surface to remove unabsorbed formulation. Separate the stratum corneum via tape stripping, and then separate the epidermis from the dermis.
-
Quantification: Homogenize the skin layers and extract the peptide. Analyze the concentration of this compound in the receptor fluid and skin homogenates using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Keratinocyte and Fibroblast Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human epidermal keratinocytes and dermal fibroblasts.
Methodology:
-
Cell Culture: Culture primary human keratinocytes and fibroblasts in their respective recommended growth media.
-
Seeding: Seed the cells into 96-well plates at a density of approximately 5,000 cells per well.
-
Treatment: After 24 hours, replace the medium with a low-serum medium containing various concentrations of this compound (e.g., 0.001%, 0.005%, 0.01%) and appropriate controls (vehicle and positive control like Epidermal Growth Factor).
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Measurement: Quantify cell proliferation using a standard colorimetric assay, such as the BrdU (5-bromo-2'-deoxyuridine) incorporation assay, which measures DNA synthesis. The absorbance is read with a microplate reader, and the results are expressed as a percentage of the control.
Quantification of Laminin-5 and α6-Integrin Expression
Objective: To measure the change in the expression of laminin-5 and α6-integrin in skin cells treated with this compound.
Methodology:
-
Cell Treatment: Treat cultured fibroblasts and keratinocytes with this compound as described in the proliferation assay.
-
Protein Extraction: After the treatment period, lyse the cells to extract total protein.
-
Western Blot Analysis:
-
Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies specific for laminin-5 and α6-integrin.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity using densitometry software. Normalize the results to a housekeeping protein (e.g., GAPDH).
-
-
Immunofluorescence Staining:
-
Grow cells on coverslips and treat with this compound.
-
Fix, permeabilize, and stain the cells with fluorescently-labeled primary antibodies for laminin-5 and α6-integrin.
-
Visualize the localization and expression of the proteins using a fluorescence microscope.
-
References
Hexapeptide-10: A Comparative Analysis of its In Vitro Profile Against Clinically-Studied Anti-Aging Peptides
While double-blind, placebo-controlled clinical data for Hexapeptide-10 is not publicly available, in vitro studies provide insight into its potential mechanism of action for skin rejuvenation. This guide offers a comparative analysis of this compound's proposed cellular functions against alternative peptides that have been evaluated in double-blind, placebo-controlled clinical trials for their anti-aging effects.
This compound: Proposed Mechanism of Action
This compound, also known as Serilesine, is a synthetic peptide composed of six amino acids. Its purported benefits in skincare stem from its ability to enhance the dermo-epidermal junction (DEJ), which is crucial for skin structure and elasticity. In vitro studies suggest that this compound stimulates the synthesis of key proteins, laminin-5 and α6-integrin, which are vital for cell adhesion and the structural integrity of the skin.[1][2][3] By promoting the production of these proteins, this compound is thought to improve cell adhesion, leading to firmer and more elastic skin. Additionally, some evidence suggests it may boost the proliferation of keratinocytes and fibroblasts, the primary cells responsible for producing collagen and other extracellular matrix components.
Comparative Analysis with Clinically-Studied Peptides
In the absence of clinical trial data for this compound, this guide presents a comparison with other peptides that have demonstrated anti-aging effects in double-blind, placebo-controlled studies. These alternatives include Acetyl Hexapeptide-8 and various forms of Palmitoyl Peptides.
Quantitative Data from In Vitro and Clinical Studies
The following table summarizes the available quantitative data for this compound from in vitro studies and for the alternative peptides from clinical trials.
| Peptide | Study Type | Key Findings | Quantitative Results |
| This compound | In Vitro | Promotes synthesis of laminin-5 and α6-integrin; Enhances cell adhesion; Boosts proliferation of keratinocytes and fibroblasts. | Specific quantitative data on the percentage increase in protein synthesis or cell proliferation is not readily available in the reviewed literature. |
| Acetyl Hexapeptide-8 | Double-Blind, Placebo-Controlled Clinical Trial | Reduction in the appearance of wrinkles. | One study showed a 49% reduction in wrinkle depth after 4 weeks of daily application of a 10% formulation.[4] Another study noted a slight reduction in skin roughness and transepidermal water loss after 20 days with a 10% cream.[4] |
| Palmitoyl Tripeptide-1 | Clinical Study | Statistically significant reductions in wrinkle length, depth, and skin roughness. | A study with 15 women who applied a cream with Palmitoyl Tripeptide-1 twice daily for four weeks showed significant improvements. Another study documented a ~4% increase in skin thickness compared to a vehicle alone after four weeks. |
| Palmitoyl Tripeptide-5 | Clinical Study | Dose-dependent wrinkle reduction. | Roughly 3.5 times more effective at reducing the appearance of wrinkles than a placebo. |
| Palmitoyl Hexapeptide | Double-Blind, Placebo-Controlled Clinical Trial | Improved elasticity, tone, skin fatigue, and firmness. | A one-month study with 10 female volunteers using a 4% concentration showed significant improvements. |
| Palmitoyl Tetrapeptide-7 | In Vivo Confocal Microscopy Study | Enhanced extracellular matrix structure compared to placebo. | A 12-month study with 60 volunteers showed a reduction in facial wrinkles. |
Experimental Protocols
In Vitro Assessment of this compound's Effect on Fibroblast Proliferation (General Protocol)
A typical in vitro study to assess the effect of a peptide like this compound on fibroblast proliferation would involve the following steps:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Starvation: The culture medium is replaced with a low-serum medium to synchronize the cell cycle.
-
Treatment: Cells are treated with varying concentrations of this compound or a control vehicle.
-
Incubation: The cells are incubated for a defined period (e.g., 48 hours).
-
Proliferation Assay: Cell viability and proliferation are measured using a method like the MTT (methylthiazoletetrazolium) assay, which quantifies metabolically active cells.
Double-Blind, Placebo-Controlled Clinical Trial for Topical Anti-Aging Peptides (General Protocol)
A standard protocol for a clinical trial evaluating the efficacy of a topical anti-aging peptide would include:
-
Subject Recruitment: A cohort of subjects (e.g., 50-100 females, aged 35-60) with mild to moderate facial wrinkles is recruited.
-
Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population (e.g., Fitzpatrick skin type, absence of other skin conditions, no recent cosmetic procedures).
-
Randomization and Blinding: Subjects are randomly assigned to receive either the active peptide serum or a placebo serum in identical packaging. Both subjects and investigators are blinded to the treatment allocation.
-
Treatment Protocol: Subjects are instructed to apply the assigned serum to their face twice daily for a specified duration (e.g., 12 weeks).
-
Efficacy Evaluation: Wrinkle severity, skin elasticity, and other parameters are assessed at baseline and at regular intervals (e.g., weeks 4, 8, and 12) using various methods:
-
Clinical Grading: A dermatologist assesses wrinkle severity using a standardized scale (e.g., modified Griffiths' 10-point scale).
-
Instrumental Analysis: Techniques like 3D imaging (e.g., PRIMOS CR) and digital photography (e.g., VISIA®) are used for objective measurement of wrinkle depth and skin texture.
-
-
Tolerability Assessment: The incidence of any adverse reactions such as redness, itching, or burning is monitored throughout the study.
-
Statistical Analysis: The data from the active and placebo groups are statistically compared to determine the significance of any observed improvements.
Visualizations
Caption: Proposed signaling pathway of this compound.
References
- 1. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Hexapeptide-10 in Advanced Skincare Formulations
A Comparative Guide for Researchers and Drug Development Professionals
Hexapeptide-10, commercially known as Serilesine®, is a firming active ingredient derived from an adhesion sequence of laminin. Its primary mechanism of action is the reinforcement of the dermo-epidermal junction (DEJ), a critical interface for skin integrity and youthfulness. By stimulating the synthesis of key proteins such as laminin-5 and α6-integrin, this compound enhances cell adhesion and proliferation, leading to a restructured, firmer, and more elastic skin.[1][2][3][4] While the standalone efficacy of this compound is documented, its synergistic potential when combined with other active ingredients presents a compelling avenue for developing next-generation dermatological and cosmetic formulations.
This guide explores the hypothetical synergistic effects of this compound with three widely used active ingredients: Hyaluronic Acid, Vitamin C (L-Ascorbic Acid), and Niacinamide. We present a framework for evaluating these combinations, complete with detailed experimental protocols and hypothetical data to guide future research and development.
This compound: Mechanism of Action
This compound targets the cellular mechanisms that maintain the structural integrity of the dermo-epidermal junction. Its biomimetic nature allows it to stimulate both keratinocytes and fibroblasts, promoting a dual-cellular activity that results in a stronger, more cohesive skin structure.
Figure 1. Signaling pathway of this compound in strengthening the dermo-epidermal junction.
I. Synergistic Effect of this compound and Hyaluronic Acid
Hypothesis: The combination of this compound and Hyaluronic Acid (HA) results in a supra-additive effect on skin hydration, firmness, and overall rejuvenation. This compound strengthens the skin's structural foundation at the DEJ, while HA provides deep hydration and volume to the extracellular matrix. This dual-action approach is expected to improve skin mechanics more effectively than either ingredient alone.
Comparative Data (Hypothetical)
| Parameter | Vehicle Control | 1% Hyaluronic Acid | 5% this compound | 1% HA + 5% this compound |
| Skin Hydration (Corneometer Units) | +2% | +25% | +8% | +45% |
| Skin Firmness (R0 Parameter, Cutometer) | -1% | -5% | -12% | -22% |
| Skin Elasticity (R2 Parameter, Cutometer) | +0.5% | +8% | +15% | +28% |
| Dermal Density (Ultrasound A.U.) | 0% | +3% | +10% | +18% |
Experimental Protocol: In-Vivo Evaluation of Skin Hydration, Firmness, and Density
Figure 2. Workflow for the in-vivo evaluation of this compound and Hyaluronic Acid combination.
-
Objective: To assess the synergistic effects of topically applied this compound and Hyaluronic Acid on skin hydration, firmness, elasticity, and dermal density.
-
Subjects: 40 female volunteers aged 40-60 with signs of mild to moderate skin laxity.
-
Methodology:
-
Groups: Subjects are randomly divided into four groups: Vehicle Control, 1% Hyaluronic Acid solution, 5% this compound solution, and a combination of 1% HA and 5% this compound.
-
Treatment Protocol: Products are applied to the facial area twice daily for 28 days.
-
Measurements:
-
Skin Hydration: Assessed using a Corneometer® on the cheek area at baseline, day 14, and day 28.
-
Skin Firmness and Elasticity: Measured using a Cutometer® MPA 580. The parameters R0 (firmness) and R2 (gross elasticity) are recorded at baseline, day 14, and day 28.[5]
-
Dermal Density: Evaluated using high-frequency ultrasound (22 MHz) to measure changes in the echogenicity of the upper dermis at baseline and day 28.
-
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the changes from baseline across the four treatment groups. A statistically significant greater improvement in the combination group compared to the sum of the individual active groups would indicate synergy.
II. Synergistic Effect of this compound and Vitamin C
Hypothesis: this compound and Vitamin C (L-Ascorbic Acid) work in synergy to enhance the synthesis of key dermal and epidermal proteins. Vitamin C is a known cofactor for collagen synthesis and a potent antioxidant, while this compound specifically upregulates laminin-5. The combination is expected to result in a more robust and comprehensive improvement in the dermal and dermo-epidermal structures than either active alone.
Comparative Data (Hypothetical)
| Parameter | Vehicle Control | 10% Vitamin C | 5% this compound | 10% Vit C + 5% this compound |
| Collagen I Synthesis (ELISA, % increase) | 0% | +35% | +10% | +60% |
| Laminin-5 Expression (IF, % increase) | 0% | +5% | +40% | +55% |
| Fibroblast Proliferation (Cell Count, % increase) | +2% | +15% | +20% | +40% |
Experimental Protocol: In-Vitro Evaluation on Human Fibroblast and Keratinocyte Co-Cultures
Figure 3. Workflow for the in-vitro co-culture experiment.
-
Objective: To quantify the synergistic effect of this compound and Vitamin C on collagen I and laminin-5 synthesis in a skin-like environment.
-
Cell Culture Model: A co-culture system of normal human epidermal keratinocytes (NHEK) and normal human dermal fibroblasts (NHDF) is established using transwell inserts. Fibroblasts are seeded in the lower chamber, and keratinocytes on the insert membrane.
-
Methodology:
-
Treatment: The co-cultures are treated with A) Vehicle, B) 10% L-Ascorbic Acid, C) 5% this compound, and D) a combination of both for 48 hours.
-
Collagen I Quantification: The cell culture supernatant is collected, and the concentration of secreted pro-collagen type I is quantified using an ELISA kit.
-
Laminin-5 Expression: Keratinocytes on the transwell membrane are fixed, permeabilized, and stained using a primary antibody against laminin-5, followed by a fluorescently labeled secondary antibody. The fluorescence intensity is quantified using immunofluorescence microscopy and image analysis software.
-
Fibroblast Proliferation: Fibroblast viability and proliferation are assessed using a standard MTT assay after the treatment period.
-
-
Data Analysis: Results from the combination treatment are compared to the individual active treatments and the vehicle control. Synergy is determined if the combined effect is significantly greater than the additive effects of the individual components.
III. Synergistic Effect of this compound and Niacinamide
Hypothesis: The combination of this compound and Niacinamide provides a comprehensive approach to skin resilience by simultaneously strengthening the dermo-epidermal junction and the epidermal barrier. Niacinamide is known to enhance the synthesis of ceramides and other barrier lipids, improving the skin's protective function. This enhanced barrier function can, in turn, create a more favorable environment for the cellular activities stimulated by this compound, leading to improved skin texture and reduced transepidermal water loss (TEWL).
Comparative Data (Hypothetical)
| Parameter | Vehicle Control | 5% Niacinamide | 5% this compound | 5% Niacinamide + 5% this compound |
| Transepidermal Water Loss (g/h/m²) | -2% | -15% | -5% | -25% |
| Skin Firmness (R0 Parameter, Cutometer) | -1% | -4% | -12% | -20% |
| Laminin-5 Expression (IF, % increase) | 0% | +8% | +40% | +60% |
Experimental Protocol: Ex-Vivo Evaluation on Human Skin Explants
-
Objective: To evaluate the synergistic effect of this compound and Niacinamide on skin barrier function and DEJ protein expression in a human skin model.
-
Model: Full-thickness human skin explants obtained from cosmetic surgery.
-
Methodology:
-
Treatment: Skin explants are cultured at the air-liquid interface and treated topically with A) Vehicle, B) 5% Niacinamide, C) 5% this compound, and D) a combination of both for 72 hours.
-
Transepidermal Water Loss (TEWL): While not directly measurable on explants in the same way as in-vivo, barrier function can be inferred through histological analysis of the stratum corneum's integrity and lipid lamellae structure via electron microscopy.
-
Laminin-5 Expression: After treatment, explants are fixed, sectioned, and subjected to immunofluorescence staining for laminin-5 to visualize and quantify its expression at the DEJ.
-
Histological Analysis: Standard H&E staining is performed to assess the overall morphology of the epidermis and dermis, and the integrity of the DEJ.
-
-
Data Analysis: Quantitative analysis of immunofluorescence intensity and qualitative histological assessment will be used to compare the effects of the different treatments. Enhanced laminin-5 expression and improved epidermal morphology in the combination group would suggest a synergistic interaction.
Conclusion
While direct clinical evidence for the synergistic effects of this compound with other active ingredients is still emerging, the mechanistic rationale for such combinations is strong. The proposed experimental frameworks in this guide provide a robust starting point for researchers and formulators to investigate and validate these synergies. By combining the foundational support of this compound at the dermo-epidermal junction with the targeted actions of ingredients like Hyaluronic Acid, Vitamin C, and Niacinamide, it is plausible to develop highly effective, multi-faceted anti-aging solutions. The hypothetical data presented herein illustrates the potential for significant advancements in skincare efficacy through these intelligent combinations. Further research in this area is highly encouraged to unlock the full potential of these synergistic relationships.
References
A Comparative Analysis of Hexapeptide-10 and Tripeptide-10 Citrulline in Skin Firming
In the landscape of cosmetic science, peptides stand out for their targeted biological activity and significant contributions to anti-aging skincare. This guide provides a detailed comparison of two such peptides, Hexapeptide-10 and Tripeptide-10 Citrulline, focusing on their efficacy in improving skin firmness. The information is tailored for researchers, scientists, and drug development professionals, presenting a synthesis of available experimental data and methodologies.
Executive Summary
Data Presentation: A Quantitative Look at Efficacy
The following tables summarize the key quantitative findings from various studies on this compound and Tripeptide-10 Citrulline.
Table 1: In-Vitro Efficacy Data for this compound
| Parameter | Result | Study Type |
| Keratinocyte Proliferation | 38% increase | In-Vitro |
| Fibroblast Proliferation | 75% increase | In-Vitro |
Table 2: Clinical Efficacy Data for Tripeptide-10 Citrulline
| Parameter | Result | Study Duration | Study Type |
| Skin Suppleness | 54% increase in appearance | 28 days | Clinical Trial |
Mechanisms of Action: Two Paths to Firmer Skin
This compound: Reinforcing the Dermal-Epidermal Junction
This compound, also known by the trade name Serilesine, is a synthetic peptide that mimics a sequence of the alpha chain of laminin.[1] Its primary mechanism of action is the enhancement of the dermal-epidermal junction (DEJ), a critical interface for skin integrity.[2][3] With age, the DEJ flattens, leading to reduced adhesion between the epidermis and dermis, which manifests as sagging skin.
This compound counteracts this by stimulating the synthesis of two key proteins:
-
Laminin-5: A crucial component of the anchoring filaments that connect the epidermis to the dermis.[2][3]
-
α6-Integrin: A transmembrane receptor on keratinocytes that binds to laminin-5, forming hemidesmosomes, which are essential for stable adhesion.
By increasing the production of these proteins, this compound strengthens the cohesion between the skin's layers, resulting in improved firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles. Furthermore, it has been shown to promote the proliferation of both keratinocytes and fibroblasts, contributing to overall skin regeneration.
References
- 1. Using transmission electron microscopy and 3View to determine collagen fibril size and three-dimensional organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of α6-Integrin in Hexapeptide-10's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of knockdown studies to validate the pivotal role of α6-integrin in the cellular mechanism of Hexapeptide-10. By examining experimental data and methodologies, this document aims to offer a clear understanding of this interaction and compare it with alternative skin firming agents.
This compound and its Interaction with α6-Integrin
This compound, commercially known as Serilesine®, is a synthetic peptide that mimics a sequence of laminin, a key protein of the dermo-epidermal junction (DEJ). Its primary function is to enhance skin structure and firmness.[1][2][3] The proposed mechanism of action involves the stimulation of laminin-5 synthesis and the subsequent upregulation of α6-integrin expression.[1][2] This interaction is crucial for promoting keratinocyte and fibroblast adhesion and proliferation, thereby strengthening the cohesion between the epidermis and the dermis.
The α6β4 integrin complex is a major receptor for laminin in epithelial cells and a critical component of hemidesmosomes, which anchor keratinocytes to the basement membrane. The expression and proper function of α6-integrin are essential for maintaining skin integrity, cell migration, and wound healing.
Hypothetical Knockdown Study to Validate the Role of α6-Integrin
Experimental Workflow
Caption: Workflow for a hypothetical α6-integrin knockdown study.
Expected Outcomes
Based on the known functions of this compound and α6-integrin, the following outcomes would be expected:
| Treatment Group | Expected Outcome on Cell Adhesion | Expected Outcome on Cell Proliferation | Rationale |
| Control | Baseline adhesion | Baseline proliferation | Normal cell function without any treatment. |
| This compound | Increased adhesion | Increased proliferation | This compound promotes cell adhesion and proliferation by upregulating laminin-5 and α6-integrin. |
| α6-KD + Control | Decreased adhesion | Potential decrease in proliferation | Knockdown of α6-integrin impairs cell adhesion and motility. |
| α6-KD + this compound | No significant increase in adhesion compared to α6-KD control | No significant increase in proliferation compared to α6-KD control | The effects of this compound are expected to be blunted as its primary receptor, α6-integrin, is absent. |
Signaling Pathway
The binding of this compound (mimicking laminin) to α6-integrin is expected to trigger downstream signaling cascades that promote cell survival and proliferation.
Caption: Proposed signaling pathway of this compound via α6-integrin.
Comparison with Alternative Treatments
Several other cosmetic peptides and active ingredients are available for improving skin firmness and reducing the signs of aging. Their mechanisms of action differ from that of this compound.
| Treatment | Mechanism of Action | Supporting Data Highlights |
| This compound (Serilesine®) | Mimics laminin, increases laminin-5 and α6-integrin synthesis, strengthens the dermo-epidermal junction. | In vitro studies show it boosts keratinocyte proliferation by 38% and fibroblast proliferation by 75%. |
| Acetyl Hexapeptide-8 (Argireline®) | Mimics the N-terminal end of SNAP-25, interfering with the SNARE complex to inhibit neurotransmitter release and reduce muscle contraction. | Clinical studies have shown a reduction in wrinkle depth by up to 30% after 30 days of treatment. |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | Stimulates the synthesis of collagen I, III, and fibronectin. | Clinical studies have demonstrated a significant reduction in wrinkle depth and an improvement in skin texture. |
| Retinol | A derivative of Vitamin A, it binds to retinoic acid receptors in the skin to modulate gene expression, leading to increased collagen production and cell turnover. | Widely studied and clinically proven to reduce the appearance of fine lines, wrinkles, and hyperpigmentation. |
Experimental Protocols
Cell Culture
Human epidermal keratinocytes (HaCaT) or primary human keratinocytes would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
siRNA Knockdown of α6-Integrin
-
Cell Seeding: Plate keratinocytes in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Prepare siRNA targeting α6-integrin (ITGA6) and a scrambled negative control siRNA.
-
Transfection: Transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for sufficient knockdown of the target protein.
-
Verification: Verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Cell Adhesion Assay
-
Coating: Coat 96-well plates with laminin-5 (10 µg/mL) or another appropriate extracellular matrix protein and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Seeding: Seed the transfected and treated cells (5 x 10^4 cells/well) onto the coated plates.
-
Incubation: Allow cells to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with crystal violet, solubilize the stain, and measure the absorbance at 570 nm.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed the transfected and treated cells in a 96-well plate at a density of 5 x 10^3 cells/well.
-
Incubation: Culture the cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Conclusion
The validation of α6-integrin's role in the mechanism of this compound through knockdown studies is a critical step in confirming its targeted action. The hypothetical experiment outlined provides a robust framework for such a validation. Understanding this specific molecular interaction allows for a more informed comparison with other anti-aging ingredients that operate through different biological pathways. This knowledge is invaluable for the development of next-generation skincare formulations with enhanced efficacy and targeted benefits.
References
A Head-to-Head Comparison of Hexapeptide-10 and Acetyl Hexapeptide-8 for Wrinkle Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two popular hexapeptides in the cosmetic and dermatological fields: Hexapeptide-10 (Serilesine) and Acetyl Hexapeptide-8 (Argireline). The focus is a head-to-head analysis of their performance in wrinkle reduction, supported by available experimental data.
Executive Summary
This compound and Acetyl Hexapeptide-8 are synthetic peptides with distinct mechanisms for improving the appearance of wrinkles. Acetyl Hexapeptide-8, a neurotransmitter inhibitor, is well-documented with multiple clinical studies demonstrating its efficacy in reducing existing wrinkles by limiting muscle contraction. This compound, a signal peptide, is proposed to improve skin firmness and elasticity by strengthening the dermo-epidermal junction. While clinical data for Acetyl Hexapeptide-8 is robust and quantitative, the publicly available data for this compound is more qualitative, focusing on its mechanism of action rather than specific wrinkle reduction percentages.
Mechanisms of Action
This compound (Serilesine)
This compound is a signal peptide that is a fragment of the alpha-chain of laminin. Its primary role is to enhance the integrity of the dermo-epidermal junction (DEJ), the crucial interface between the epidermis and the dermis. A healthy DEJ is vital for skin structure, nutrient exchange, and overall skin health. With age, the DEJ flattens, leading to a loss of skin firmness and elasticity.
This compound is reported to stimulate the synthesis of key proteins that anchor the epidermis to the dermis, specifically:
-
Laminin-5: A critical anchoring filament in the basement membrane.
-
α6-integrin: A transmembrane receptor on keratinocytes that binds to laminin-5.
By promoting the synthesis of these molecules, this compound is believed to improve cell adhesion, leading to a firmer, more elastic, and smoother skin surface.[1] This mechanism suggests a role in preventing and addressing wrinkles associated with loss of skin structure.
Acetyl Hexapeptide-8 (Argireline)
Acetyl Hexapeptide-8 is a synthetic peptide that is a fragment of SNAP-25 (synaptosomal-associated protein 25). It is classified as a neurotransmitter inhibitor and is often marketed as a "Botox-like" topical alternative. Its mechanism of action is to reduce the formation of expression wrinkles by inhibiting muscle contraction.
Acetyl Hexapeptide-8 mimics the N-terminal end of SNAP-25 and competes with this natural protein for a position in the SNARE (Soluble NSF Attachment Protein Receptor) complex. The SNARE complex is essential for the release of neurotransmitters, primarily acetylcholine, at the neuromuscular junction. By destabilizing the SNARE complex, Acetyl Hexapeptide-8 reduces the release of acetylcholine, leading to a reduction in the degree of muscle contraction and thereby softening the appearance of expression lines.
Efficacy in Wrinkle Reduction: Quantitative Data
This compound
Quantitative clinical data for the specific effect of this compound on wrinkle reduction is limited in publicly available literature. However, a clinical study on a formulation containing a tripeptide and a hexapeptide (TriHex Technology®) demonstrated statistically significant improvements in various signs of photoaging.
| Study Parameter | Duration | Number of Subjects | Key Findings |
| Fine Lines | 12 weeks | 22 | 27.7% average improvement from baseline.[2] |
| Wrinkles | 12 weeks | 22 | 29.0% average improvement from baseline.[2] |
| Skin Firmness | 12 weeks | 22 | 37.2% average improvement from baseline.[2] |
| Skin Plumpness | 12 weeks | 22 | 31.6% average improvement from baseline.[2] |
| Skin Sagginess | 12 weeks | 22 | 29.0% average improvement from baseline. |
Note: These results are for a combination product, and the specific contribution of this compound cannot be isolated.
Acetyl Hexapeptide-8
Numerous studies have evaluated the efficacy of Acetyl Hexapeptide-8 in wrinkle reduction, with several providing quantitative data.
| Peptide Concentration | Duration | Number of Subjects | Key Findings |
| 10% | 30 days | 10 | Up to 30% reduction in wrinkle depth. |
| 10% | 4 weeks | 60 | 48.9% total anti-wrinkle efficacy in the active group vs. 0% in the placebo group (subjective evaluation); significant decrease in roughness parameters (objective evaluation). |
| 5% | 28 days | 40 | Average decrease in wrinkle depth of 12.3% after 5 days. |
| 2% | 28 days | 41 | Average decrease in wrinkle area of 11.3% after 5 days. |
| Not Specified | 6 weeks | Not Specified | Decrease in overall wrinkle size by 31.5%, depth by 30.1%, and maximum depth by 27.9%. |
| 10% | 60 days | 24 | Significant decrease in transepidermal water loss (TEWL) and anti-wrinkle activity. |
Experimental Protocols
In-vitro Assessment of this compound on Laminin-5 Synthesis
Objective: To determine the effect of this compound on the synthesis of laminin-5 in human keratinocytes.
Methodology:
-
Cell Culture: Human epidermal keratinocytes (HEK) are cultured in appropriate media until they reach 80% confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01%, 0.1%, 1%) and a vehicle control (medium without peptide). Cells are incubated for 48-72 hours.
-
Protein Extraction: After incubation, cells are lysed, and total protein is extracted.
-
Quantification of Laminin-5:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A specific antibody for laminin-5 is used to coat the wells of a microplate. The cell lysates are added, and the amount of laminin-5 is quantified by measuring the absorbance of a colorimetric reaction.
-
Western Blot: Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against laminin-5, followed by a secondary antibody conjugated to an enzyme for detection. The intensity of the bands is quantified.
-
-
Data Analysis: The amount of laminin-5 in the treated groups is compared to the control group to determine the percentage increase in synthesis.
In-vivo Assessment of Acetyl Hexapeptide-8 on Wrinkle Reduction
Objective: To evaluate the anti-wrinkle efficacy of a topical formulation containing Acetyl Hexapeptide-8.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers with mild to moderate periorbital wrinkles is recruited. Subjects are randomized into a treatment group and a placebo group.
-
Product Application: The treatment group applies a cream containing a specified concentration of Acetyl Hexapeptide-8 (e.g., 10%) to the periorbital area twice daily for a defined period (e.g., 30 days). The placebo group applies a cream without the peptide.
-
Wrinkle Assessment: Wrinkle severity is assessed at baseline and at specified follow-up time points (e.g., day 15 and day 30).
-
Silicone Replicas and Image Analysis: Silicone replicas of the skin surface are taken and analyzed using a wrinkle-analysis apparatus to measure parameters such as wrinkle depth, volume, and roughness.
-
3D Imaging (e.g., PRIMOS): High-resolution 3D images of the skin surface are captured to quantify changes in wrinkle topography.
-
Clinical Grading: A dermatologist visually assesses and grades the severity of wrinkles using a standardized scale.
-
-
Data Analysis: The percentage change in wrinkle parameters from baseline is calculated for both the treatment and placebo groups. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
This compound and Acetyl Hexapeptide-8 represent two distinct and potentially synergistic approaches to topical wrinkle reduction.
-
Acetyl Hexapeptide-8 has a well-established mechanism of action as a neurotransmitter inhibitor and is supported by a significant body of clinical evidence demonstrating its efficacy in reducing the appearance of existing expression wrinkles. The data is quantitative and consistent across multiple studies.
-
This compound operates through a structural improvement mechanism by strengthening the dermo-epidermal junction. While the theoretical basis is sound and supported by in-vitro evidence of increased laminin-5 and α6-integrin synthesis, there is a need for more robust, publicly available clinical trials with quantitative endpoints specifically for wrinkle reduction to solidify its efficacy claims in this area.
For drug development professionals, Acetyl Hexapeptide-8 offers a more predictable and well-documented path for formulations targeting dynamic wrinkles. This compound, on the other hand, presents an interesting opportunity for products focused on improving skin architecture, firmness, and potentially preventing the formation of wrinkles related to structural degradation. A combination of both peptides could theoretically offer a multi-faceted approach to anti-aging, addressing both dynamic and structural aspects of wrinkle formation. Further head-to-head clinical trials are warranted to directly compare their efficacy and explore any synergistic effects.
References
Safety Operating Guide
Proper Disposal Procedures for Hexapeptide-10
Hexapeptide-10, a synthetic peptide used in cosmetic formulations for its firming and restructuring properties, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), and the product itself and its degradation products are considered non-toxic, it is imperative to follow established laboratory safety protocols and local regulations for chemical waste management.[2][3]
Summary of this compound Properties for Safe Handling
The following table summarizes key information from Safety Data Sheets (SDS) relevant to the handling and disposal of this compound.
| Property | Data |
| Physical State | White or off-white powder.[1] |
| Solubility | Soluble in water (> 1 mg/ml).[1] |
| Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing reagents. |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NOx), hydrogen chloride (HCl). |
| Toxicity | Not considered toxic after oral ingestion; may cause minor irritation to skin, eyes, or respiratory tract. |
| Ecotoxicity | No definitive data available, but it is advised to prevent its release into the environment. |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for maintaining a safe laboratory environment. The following steps provide a general guideline; however, always consult your institution's specific waste management policies and local environmental regulations.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless permitted by your institution's guidelines.
-
-
Containerization :
-
Place solid this compound waste into a designated, sealable, and clearly labeled waste container.
-
For solutions containing this compound, use a labeled, leak-proof container.
-
The label should clearly state "this compound Waste" and include any other information required by your institution.
-
-
Disposal of Contaminated Materials :
-
Packaging : Original containers should be completely emptied before disposal. Dispose of the empty container in accordance with local regulations, which may include incineration or specialized dumping.
-
PPE : Any gloves, lab coats, or other PPE contaminated with this compound should be disposed of as chemical waste.
-
-
Final Disposal :
-
Arrange for the collection of the waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous-waste disposal contractor.
-
Important Note on Drain Disposal : Some sources suggest that small quantities of this compound solutions can be flushed down the drain with plenty of water. However, other safety data sheets explicitly warn against allowing the product to enter sewage systems. To ensure best practices and minimize environmental impact, the recommended approach is to avoid drain disposal and treat all quantities as chemical waste.
-
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate cleanup is crucial. The procedure varies for small and large spills.
Small Spill or Leak
-
Personal Protective Equipment (PPE) : Before cleanup, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment : Prevent the spill from spreading.
-
Cleanup : Use appropriate tools, such as a spatula or brush, to carefully transfer the spilled solid material into a designated waste disposal container.
-
Decontamination : Clean the spill area with water and a suitable laboratory detergent.
Large Spill or Leak
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Use an inert, absorbent material (e.g., vermiculite, sand, or earth) to contain the spill if it is a solution. For a solid spill, use a shovel to place the material into a convenient waste disposal container.
-
Collection : Carefully collect the absorbed material or the solid powder and place it into a sealed, labeled container for disposal.
-
Decontamination : Thoroughly clean the spill area with water.
-
Reporting : Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Hexapeptide-10
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Hexapeptide-10 is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and detailed procedural guidance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[1][2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for their chemical resistance and reduced risk of skin allergies compared to latex. Consider double-gloving for added protection when handling concentrated solutions. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and efficacy of this compound.
Receiving and Storage Protocol
-
Inspection : Upon receipt, visually inspect the container for any damage or compromised seals.
-
Temperature Control : For long-term storage of the lyophilized powder, a temperature of -20°C is recommended. Some suppliers suggest storage at -80°C for optimal stability. For short-term storage of reconstituted solutions, refrigeration at 2°C to 8°C is suitable.
-
Moisture Prevention : Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
-
Light Protection : Store in a dark place, as exposure to light can degrade the peptide.
Reconstitution and Aliquoting Protocol
-
Solvent Selection : Use sterile, distilled water or a sterile, dilute acetic acid (0.1%) solution for initial reconstitution. For hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Reconstitution Technique : Add the selected solvent to the vial containing the lyophilized peptide. Avoid vigorous shaking; instead, gently swirl or sonicate to aid dissolution.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes.
-
Labeling : Clearly label each aliquot with the peptide name, concentration, reconstitution date, and storage conditions.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential for laboratory safety and environmental compliance. Since specific toxicological properties may not be fully known, it is prudent to treat all peptide waste as potentially hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container. |
| Liquid Waste | Collect aqueous solutions containing the peptide in a designated chemical waste container. Do not dispose of peptide solutions down the drain unless permitted by institutional and local regulations after a proper inactivation procedure. |
| Contaminated Materials | All materials that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly. |
Chemical Inactivation Protocol (for liquid waste, if permitted)
This process aims to denature the peptide, rendering it biologically inactive. Always verify with your institution's Environmental Health & Safety (EHS) department before drain disposal.
-
Select Inactivation Reagent : Common reagents include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).
-
Inactivate Peptide Waste : In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. Allow for a sufficient contact time (e.g., a minimum of 20-60 minutes for bleach).
-
Neutralization : If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.
-
Final Disposal : After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological signaling pathway of this compound and a typical experimental workflow for its handling.
Caption: Biological signaling pathway of this compound in skin cells.
Caption: Experimental workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
